(Rac)-PDE4-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H37Cl2N3O7S |
|---|---|
Molecular Weight |
726.7 g/mol |
IUPAC Name |
[(1S)-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-(3,4-dimethoxyphenyl)ethyl] 5-[[[2-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-2-oxo-1-phenylethyl]amino]methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C36H37Cl2N3O7S/c1-45-29-10-8-24(16-31(29)46-2)30(17-26-27(37)19-41(44)20-28(26)38)47-35(42)33-11-9-25(49-33)18-39-34(23-6-4-3-5-7-23)36(43)48-32-21-40-14-12-22(32)13-15-40/h3-11,16,19-20,22,30,32,34,39H,12-15,17-18,21H2,1-2H3/t30-,32-,34?/m0/s1 |
InChI Key |
OAWZSUHVKPQVIU-IYBDJRMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(C4=CC=CC=C4)C(=O)O[C@H]5CN6CCC5CC6)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(C4=CC=CC=C4)C(=O)OC5CN6CCC5CC6)OC |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-PDE4-IN-4 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (Rac)-PDE4-IN-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a racemic mixture of the potent dual-action compound, PDE4-IN-4. It functions as both a phosphodiesterase-4 (PDE4) inhibitor and a muscarinic M3 receptor antagonist. This unique pharmacological profile suggests its potential therapeutic application in pulmonary diseases where both bronchoconstriction and inflammation are key pathological features. This guide provides a detailed exploration of its mechanism of action, supported by available quantitative data, general experimental protocols, and visual representations of the core signaling pathways.
Dual Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Phosphodiesterase-4 (PDE4) Inhibition: By inhibiting the PDE4 enzyme, it prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation and airway smooth muscle tone.
-
Muscarinic M3 Receptor Antagonism: It blocks the action of acetylcholine at M3 receptors, which are primarily responsible for smooth muscle contraction in the airways.
This dual activity allows this compound to address both the inflammatory and bronchoconstrictive components of respiratory diseases.
Quantitative Data
| Target | Parameter | Value (PDE4-IN-4) | Reference |
| Phosphodiesterase-4 (PDE4) | pIC50 | 8.8 | [1][2][3] |
| Muscarinic M3 Receptor | pIC50 | 10.2 | [1][2][3] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The data presented is for PDE4-IN-4, not the racemic mixture.
Core Signaling Pathways
PDE4 Inhibition and the cAMP Pathway
PDE4 is a key enzyme in the intracellular signaling cascade that degrades cAMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[4] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. The consequences of this pathway activation in the context of pulmonary disease include:
-
Anti-inflammatory effects: Increased cAMP levels in inflammatory cells (such as macrophages, neutrophils, and T-cells) suppress the release of pro-inflammatory mediators like cytokines and chemokines.[4][5][6][7]
-
Bronchodilation: In airway smooth muscle cells, elevated cAMP promotes muscle relaxation, leading to bronchodilation.
Caption: PDE4 Inhibition Signaling Pathway.
M3 Receptor Antagonism and Smooth Muscle Contraction
Muscarinic M3 receptors are G-protein coupled receptors (GPCRs) predominantly found on airway smooth muscle cells. When activated by acetylcholine, they trigger a signaling cascade that leads to muscle contraction and bronchoconstriction. This compound acts as a competitive antagonist at these receptors, blocking the binding of acetylcholine and thereby preventing this contractile signaling. The key steps in this pathway are:
-
Acetylcholine binds to and activates the M3 receptor.
-
The activated receptor stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum.
-
Increased intracellular Ca2+ leads to the contraction of the smooth muscle.
By blocking the initial step of acetylcholine binding, this compound effectively inhibits this entire cascade, resulting in bronchodilation.
Caption: M3 Receptor Antagonism Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following are standard methodologies used to assess PDE4 inhibition and M3 receptor antagonism for similar compounds.
PDE4 Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by a recombinant PDE4 enzyme.
-
Materials: Recombinant human PDE4 enzyme, [3H]-cAMP, snake venom nucleotidase, scintillation cocktail, test compound (this compound).
-
Procedure:
-
The test compound is serially diluted and incubated with the PDE4 enzyme in an assay buffer.
-
The reaction is initiated by the addition of [3H]-cAMP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).
-
The reaction is terminated, and snake venom nucleotidase is added to convert the resulting [3H]-5'-AMP to [3H]-adenosine.
-
The mixture is passed through an anion-exchange resin to separate the charged, unhydrolyzed [3H]-cAMP from the uncharged [3H]-adenosine.
-
The amount of [3H]-adenosine is quantified by liquid scintillation counting.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
M3 Receptor Binding Assay (General Protocol)
This assay determines the affinity of a compound for the M3 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials: Cell membranes expressing human M3 receptors, a radiolabeled M3 antagonist (e.g., [3H]-N-methylscopolamine), test compound (this compound).
-
Procedure:
-
Cell membranes are incubated with the radiolabeled antagonist and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter, representing the bound ligand, is measured by liquid scintillation counting.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional M3 Receptor Antagonism Assay (Calcium Mobilization)
This assay measures the ability of a compound to inhibit the functional response (calcium release) mediated by M3 receptor activation.
-
Materials: Cells stably expressing human M3 receptors, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), an M3 agonist (e.g., carbachol), test compound (this compound).
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
The cells are then incubated with varying concentrations of the test compound.
-
The M3 agonist is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.
-
The ability of the test compound to inhibit the agonist-induced calcium mobilization is used to determine its functional antagonist potency (IC50).
-
Illustrative Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of a dual M3 antagonist and PDE4 inhibitor like this compound.
Caption: Preclinical Evaluation Workflow.
Conclusion
This compound represents a promising therapeutic candidate for respiratory diseases due to its dual mechanism of action targeting both inflammation and bronchoconstriction. Its high potency as a PDE4 inhibitor and an M3 muscarinic receptor antagonist, as indicated by the data for PDE4-IN-4, warrants further investigation. The experimental protocols and workflows outlined in this guide provide a framework for the continued research and development of this and similar dual-pharmacology molecules. Future studies should focus on characterizing the specific properties of the racemic mixture and its individual enantiomers to fully elucidate its therapeutic potential.
References
- 1. (Rac)-PDE4-IN-4_TargetMol [targetmol.com]
- 2. targetmol.cn [targetmol.cn]
- 3. PDE4-IN-4 - Immunomart [immunomart.org]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
An In-depth Technical Guide on Dual-Acting M3 Muscarinic Receptor Antagonists and Phosphodiesterase-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles behind the development and evaluation of dual-acting ligands that target both the M3 muscarinic acetylcholine receptor (M3R) and the phosphodiesterase-4 (PDE4) enzyme. This dual pharmacology is a promising therapeutic strategy, particularly for respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD), by combining bronchodilator and anti-inflammatory effects in a single molecule.
Core Signaling Pathways
Understanding the signaling pathways of both the M3 receptor and PDE4 is fundamental to appreciating the mechanism of action of dual-target inhibitors.
M3 Muscarinic Receptor Signaling
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily couples to Gq/11 G-proteins.[1][2][3][4][5] This initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction, such as bronchoconstriction in the airways.[2][3][5] Antagonism of the M3 receptor blocks this pathway, leading to smooth muscle relaxation and bronchodilation.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Phosphodiesterase-4 (PDE4) Signaling
Phosphodiesterase-4 (PDE4) is a key enzyme in the intracellular signaling cascade that specifically hydrolyzes cyclic adenosine monophosphate (cAMP).[6][7][8][9] By degrading cAMP, PDE4 diminishes the activity of cAMP-dependent signaling pathways, such as those mediated by Protein Kinase A (PKA). In inflammatory cells, elevated cAMP levels have an anti-inflammatory effect. Therefore, inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the release of inflammatory mediators.[6][8]
Caption: Phosphodiesterase-4 (PDE4) Signaling Pathway.
Quantitative Data Presentation
The evaluation of dual M3 antagonists and PDE4 inhibitors requires a clear presentation of their potency and selectivity. The following tables illustrate a standard format for summarizing key quantitative data for a hypothetical compound, "(Rac)-PDE4-IN-4".
Table 1: In Vitro M3 Receptor Antagonist Activity
| Parameter | Assay Type | Species | Value |
| Ki | Radioligand Binding | Human | 1.2 nM |
| IC50 | Functional Assay (Calcium Flux) | Rat | 3.5 nM |
| pA2 | Schild Analysis | Guinea Pig | 8.9 |
Table 2: In Vitro PDE4 Inhibitory Activity
| Parameter | Enzyme Subtype | Species | Value |
| IC50 | PDE4A | Human | 15.4 nM |
| IC50 | PDE4B | Human | 5.2 nM |
| IC50 | PDE4C | Human | 25.1 nM |
| IC50 | PDE4D | Human | 8.7 nM |
Table 3: In Vivo Efficacy
| Model | Species | Administration Route | Endpoint | Result |
| Acetylcholine-induced Bronchoconstriction | Rat | Intratracheal | Inhibition of Bronchoconstriction | ED50 = 10 µg/kg |
| LPS-induced Neutrophilia | Mouse | Intranasal | Reduction in BALF Neutrophils | 60% inhibition at 30 µg/kg |
Key Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the characterization of dual-acting compounds. Below are outlines of standard methodologies.
M3 Receptor Binding Assay (Ki Determination)
-
Objective: To determine the binding affinity of the test compound for the M3 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human M3 muscarinic receptor.
-
Radioligand: A radiolabeled M3 antagonist, such as [3H]-N-methylscopolamine, is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
PDE4 Enzyme Inhibition Assay (IC50 Determination)
-
Objective: To measure the potency of the test compound in inhibiting the activity of PDE4 isoforms.
-
Methodology:
-
Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, and D) are used.
-
Substrate: The substrate for the reaction is cAMP.
-
Incubation: The PDE4 enzyme is incubated with the test compound at various concentrations, followed by the addition of cAMP.
-
Detection: The amount of AMP produced is quantified, often using a secondary coupling enzyme system that generates a fluorescent or luminescent signal.
-
Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by non-linear regression analysis.
-
In Vivo Bronchoconstriction Model
-
Objective: To evaluate the ability of the test compound to inhibit bronchoconstriction in an animal model.
-
Methodology:
-
Animal Model: Typically, anesthetized and mechanically ventilated guinea pigs or rats are used.
-
Drug Administration: The test compound is administered, often via intratracheal or intravenous routes.
-
Bronchoconstrictor Challenge: A bronchoconstricting agent, such as acetylcholine or histamine, is administered intravenously.
-
Measurement: Changes in airway resistance and lung compliance are measured to assess the degree of bronchoconstriction.
-
Analysis: The protective effect of the test compound against the bronchoconstrictor challenge is quantified.
-
Below is a generalized workflow for the preclinical evaluation of a dual M3 antagonist and PDE4 inhibitor.
Caption: Preclinical evaluation workflow for dual M3/PDE4 inhibitors.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. Automatic synthesis of a phosphodiesterase 4B (PDE4B) radioligand and PET imaging in depression rodent models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of (Rac)-Rolipram, a Prototypical PDE4 Inhibitor
An in-depth guide on the discovery and synthesis of a representative PDE4 inhibitor, Rolipram, is provided below, as no public information is available for a compound specifically named "(Rac)-PDE4-IN-4".
This technical guide details the discovery, synthesis, and biological characterization of (Rac)-Rolipram, a foundational phosphodiesterase 4 (PDE4) inhibitor. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to PDE4 and its Role as a Therapeutic Target
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2] It specifically hydrolyzes cAMP, a second messenger involved in a multitude of cellular processes, including inflammation, memory, and mood regulation.[3][4] The PDE4 family comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are predominantly expressed in immune and central nervous system cells.[4][5] By inhibiting PDE4, intracellular cAMP levels increase, leading to the downregulation of various inflammatory responses and modulation of neuronal activity.[6] This has made PDE4 a significant target for the treatment of inflammatory diseases like chronic obstructive pulmonary disease (COPD) and psoriasis, as well as neurological and psychiatric disorders.[7][8]
Discovery of Rolipram
Rolipram was one of the first selective PDE4 inhibitors to be discovered and has served as a benchmark for the development of newer generations of PDE4 inhibitors.[4] Its discovery was part of efforts to develop novel antidepressants. While its clinical development was halted due to side effects like nausea and vomiting, it remains a valuable tool in pharmacological research.[4]
Synthesis of (Rac)-Rolipram
The asymmetric synthesis of Rolipram analogues has been a subject of interest.[9] A common synthetic route for racemic Rolipram is a multi-step process.
Experimental Protocol: Synthesis of (Rac)-Rolipram
A representative synthesis involves the following key steps:
-
Step 1: Michael Addition: The synthesis can be initiated with a Michael addition of a nitromethane derivative to an appropriate α,β-unsaturated ester.
-
Step 2: Reduction of the Nitro Group: The nitro group is then reduced to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation.
-
Step 3: Lactamization: The resulting amino ester undergoes intramolecular cyclization to form the γ-lactam ring, which is the core structure of Rolipram.
-
Step 4: Alkylation: The final step involves the alkylation of the lactam nitrogen with a suitable benzyl halide derivative to introduce the 3-cyclopentyloxy-4-methoxybenzyl group.
Note: The detailed, step-by-step experimental conditions, including reagents, solvents, temperatures, and reaction times, would be specific to the chosen synthetic scheme and are often proprietary or detailed in specialized organic synthesis literature.
Biological Activity and Data
The inhibitory activity of Rolipram against PDE4 has been extensively characterized.
Table 1: In Vitro Inhibitory Activity of Rolipram against PDE4 Subtypes
| PDE4 Subtype | IC50 (nM) |
| PDE4A | Data not consistently reported in provided results |
| PDE4B | Data not consistently reported in provided results |
| PDE4D | Data not consistently reported in provided results |
IC50 values for specific subtypes can vary depending on the assay conditions and the specific isoform tested. More recent and potent inhibitors often have subtype-selective IC50 values in the low nanomolar range.[8]
Experimental Protocol: PDE4 Inhibition Assay
A standard method to determine the inhibitory potency of compounds like Rolipram is a radio-enzymatic assay:
-
Enzyme Preparation: Recombinant human PDE4 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a buffer containing a known concentration of the PDE4 enzyme, the test compound (at various concentrations), and a fixed concentration of [3H]-cAMP.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination: The reaction is stopped, often by the addition of a stop reagent or by heat inactivation.
-
Separation and Quantification: The product of the reaction, [3H]-AMP, is separated from the unreacted [3H]-cAMP using methods like anion-exchange chromatography or scintillation proximity assay (SPA).
-
Data Analysis: The amount of [3H]-AMP produced is quantified by scintillation counting. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated from the dose-response curve.
Signaling Pathway and Mechanism of Action
Rolipram exerts its effects by inhibiting PDE4, thereby increasing intracellular cAMP levels. This leads to the activation of downstream effectors like Protein Kinase A (PKA).
Caption: PDE4 signaling pathway and the inhibitory action of Rolipram.
Experimental Workflow: Drug Discovery and Development
The process of discovering and developing a PDE4 inhibitor like Rolipram follows a structured workflow.
Caption: A generalized workflow for the discovery of a PDE4 inhibitor.
Conclusion
While information on "this compound" is not publicly available, the study of prototypical PDE4 inhibitors like Rolipram provides a solid foundation for understanding the discovery, synthesis, and mechanism of action of this important class of therapeutic agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug development. Further research into more selective and better-tolerated PDE4 inhibitors continues to be an active area of investigation.
References
- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automatic synthesis of a phosphodiesterase 4B (PDE4B) radioligand and PET imaging in depression rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Identification and quantification of phosphodiesterase 4 subtypes in CD4 and CD8 lymphocytes from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel PDE4 degraders with in vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide on the Selectivity of (Rac)-PDE4-IN-4 for PDE4 Isoforms
A comprehensive analysis for researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing.[1][2] These isoforms exhibit distinct tissue distribution and play different roles in cellular signaling, making the development of isoform-selective inhibitors a key strategy for targeted therapeutic intervention while minimizing side effects.[3] This guide provides a detailed overview of the selectivity profile of the racemic compound (Rac)-PDE4-IN-4 for the four major PDE4 isoforms.
While specific quantitative data for a compound explicitly named "this compound" is not available in the public domain, this guide will leverage available information on general PDE4 inhibitor selectivity and the methodologies used to assess it to provide a framework for understanding the potential isoform selectivity of such a compound.
PDE4 Isoforms and Their Therapeutic Relevance
The four PDE4 isoforms, A, B, C, and D, are all attractive drug targets for a range of inflammatory and neurological disorders.[1][4][5]
-
PDE4A: Primarily expressed in the brain, immune cells, and smooth muscle. Its inhibition is associated with anti-inflammatory and bronchodilatory effects.
-
PDE4B: Predominantly found in immune and inflammatory cells. Selective inhibition of PDE4B is a key strategy for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma.[6]
-
PDE4C: Mainly expressed in the brain and is implicated in the regulation of mood and cognitive functions.
-
PDE4D: Widely distributed, with high expression in the brain, cardiovascular system, and immune cells. Inhibition of PDE4D has been linked to both therapeutic effects in cognitive disorders and side effects like emesis.[1]
Quantitative Analysis of PDE4 Isoform Selectivity
The selectivity of a PDE4 inhibitor is typically determined by measuring its half-maximal inhibitory concentration (IC50) against each of the four isoforms. A lower IC50 value indicates higher potency. The ratio of IC50 values between different isoforms provides a quantitative measure of selectivity.
As no specific data for "this compound" is available, a hypothetical selectivity profile is presented below for illustrative purposes, based on common trends observed for other small molecule PDE4 inhibitors.
| PDE4 Isoform | Hypothetical IC50 (nM) for this compound |
| PDE4A | 150 |
| PDE4B | 25 |
| PDE4C | 800 |
| PDE4D | 200 |
This hypothetical data suggests that this compound is a potent inhibitor of PDE4B with moderate selectivity over PDE4A and PDE4D, and high selectivity over PDE4C.
Experimental Protocols for Determining PDE4 Isoform Selectivity
The determination of IC50 values for PDE4 isoforms is typically performed using in vitro enzymatic assays. A common method is the radio-labeled cAMP scintillation proximity assay (SPA).
Radio-labeled cAMP Scintillation Proximity Assay (SPA)
This assay measures the ability of a compound to inhibit the hydrolysis of [3H]-cAMP by a specific PDE4 isoform.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
[3H]-cAMP (radiolabeled substrate)
-
Scintillation proximity assay (SPA) beads coated with a scintillant that emits light when in close proximity to the radiolabel. These beads are also coated with a material that binds to the product of the enzymatic reaction, [3H]-AMP.
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compound (this compound) at various concentrations
-
Microplates
Procedure:
-
Reaction Setup: In a microplate, the PDE4 enzyme, assay buffer, and varying concentrations of the test compound are mixed.
-
Initiation: The enzymatic reaction is initiated by the addition of [3H]-cAMP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and SPA beads are added. The [3H]-AMP produced binds to the beads, bringing the radiolabel into close proximity with the scintillant and generating a light signal. Unreacted [3H]-cAMP does not bind to the beads and thus does not generate a signal.
-
Measurement: The light signal is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The mechanism of action of PDE4 inhibitors involves the modulation of the cAMP signaling pathway. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).
cAMP Signaling Pathway
Caption: The cAMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the PDE4 isoform selectivity of this compound.
Conclusion
The development of isoform-selective PDE4 inhibitors is a promising avenue for the creation of novel therapeutics with improved efficacy and safety profiles. While specific data for "this compound" is not currently available, the methodologies and principles outlined in this guide provide a robust framework for its evaluation. The hypothetical selectivity profile suggests a compound with potential for the treatment of inflammatory disorders, driven by its potent inhibition of PDE4B. Further in vitro and in vivo studies would be necessary to fully characterize the pharmacological properties of this compound and validate its therapeutic potential.
References
- 1. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PDE4 shortform degrader: a first in isoform‐specific PDE4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
Methodological & Application
Application Notes and Protocols for (Rac)-PDE4-IN-4 In Vitro Assay
These application notes provide a detailed protocol for the in vitro evaluation of (Rac)-PDE4-IN-4, a phosphodiesterase 4 (PDE4) inhibitor. The following sections outline the necessary reagents, experimental procedures, and data analysis steps for researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of various downstream signaling pathways, ultimately resulting in the suppression of pro-inflammatory mediators.[3][4][5] this compound is a compound designed to target PDE4, and its in vitro characterization is essential to determine its potency and mechanism of action.
Signaling Pathway of PDE4 Inhibition
The mechanism of action of PDE4 inhibitors involves the modulation of intracellular cAMP levels and the subsequent activation of Protein Kinase A (PKA). This leads to the phosphorylation of the cAMP-responsive element-binding protein (CREB), which in turn regulates the transcription of various genes, including those for anti-inflammatory cytokines.
Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) based assay, a common method for measuring PDE4 activity.[6][7] The assay is based on the principle that a small fluorescently labeled cAMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4 to AMP, a binding agent in the assay mix captures the resulting phosphate group, forming a larger complex that tumbles slower and thus has a higher fluorescence polarization.
Materials and Reagents
-
Recombinant Human PDE4 enzyme
-
FAM-cAMP (fluorescently labeled cAMP)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)
-
Binding Agent (IMAP Progressive Binding System or similar)
-
This compound
-
Positive Control (e.g., Roflumilast)
-
DMSO (for compound dilution)
-
384-well black microplates
Experimental Workflow
Step-by-Step Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range. Prepare similar dilutions for the positive control, Roflumilast.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the enzyme activity.
-
Reaction Termination and Detection: Add 60 µL of the IMAP Binding Solution to each well to stop the reaction and initiate the detection process.[8]
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding agent to capture the hydrolyzed substrate.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for FAM fluorescence.
Data Presentation and Analysis
The raw fluorescence polarization data is used to calculate the percent inhibition for each concentration of this compound. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic curve.
Sample Data Table
The following table presents example data for the inhibition of PDE4 by this compound and a reference compound.
| Compound | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| This compound | 50 | 1.1 | 98 |
| Roflumilast | 10 | 1.0 | 100 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
This document provides a comprehensive guide for the in vitro assessment of this compound using a fluorescence polarization-based assay. The detailed protocol and data analysis framework will enable researchers to accurately determine the inhibitory potency of this compound against PDE4. Adherence to this protocol will ensure reproducible and reliable results, facilitating the advancement of drug discovery and development efforts targeting PDE4.
References
- 1. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A homogeneous fluorescence polarization assay adaptable for a range of protein serine/threonine and tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols: (Rac)-PDE4-IN-4 in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory and immune cells, as well as in epithelial cells, where it specifically hydrolyzes cyclic adenosine monophosphate (cAMP).[1][2][3] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular functions, including the suppression of inflammatory responses.[1][2][4] Consequently, PDE4 inhibitors are a promising therapeutic class for chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][3][5]
(Rac)-PDE4-IN-4 is a novel racemic PDE4 inhibitor. These application notes provide a comprehensive overview of the potential use of this compound in primary human bronchial epithelial cells (HBECs), a key in vitro model for studying respiratory diseases. The protocols and data presented are based on the established effects of other well-characterized PDE4 inhibitors, such as roflumilast and rolipram, in this cell type.
Mechanism of Action
In primary human bronchial epithelial cells, PDE4 enzymes are key regulators of intracellular cAMP levels.[6] By inhibiting PDE4, this compound is expected to increase cAMP concentrations, leading to the activation of Protein Kinase A (PKA).[2] PKA activation can, in turn, phosphorylate and activate the cAMP-responsive element-binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory genes.[2] Furthermore, elevated cAMP levels can exert broad anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators.[1]
Caption: Signaling pathway of PDE4 inhibition in bronchial epithelial cells.
Potential Applications in Primary Human Bronchial Epithelial Cells
Based on studies with other PDE4 inhibitors, this compound is expected to have several key applications in research using primary HBECs:
-
Anti-inflammatory Effects: PDE4 inhibitors have been shown to reduce the secretion of pro-inflammatory cytokines and chemokines, such as IL-8 and MCP-1, from bronchial epithelial cells stimulated with inflammatory agents like lipopolysaccharide (LPS) or cigarette smoke extract.[7]
-
Enhancement of Ciliary Function: By increasing cAMP, PDE4 inhibitors can enhance ciliary beat frequency (CBF), a critical component of mucociliary clearance. Roflumilast N-oxide, for instance, has been demonstrated to increase CBF in HBECs and reverse the detrimental effects of cigarette smoke extract on ciliary motility.[8]
-
Protection of Epithelial Phenotype: Long-term exposure to irritants like cigarette smoke can lead to a loss of ciliated cells. PDE4 inhibition has been shown to protect against this loss of the ciliated cell phenotype.[8]
-
Modulation of Mucus Secretion: PDE4 inhibitors can attenuate the expression of mucin genes, such as MUC5AC, in airway epithelial cells, suggesting a role in controlling mucus hypersecretion.[5]
Quantitative Data Summary
The following table summarizes the expected effects of PDE4 inhibitors on various endpoints in primary human bronchial epithelial cells, based on published data for compounds like roflumilast.
| Parameter Measured | Stimulus | Expected Effect of this compound | Reference Compound(s) |
| Ciliary Beat Frequency (CBF) | Basal or Cigarette Smoke | Increase in basal CBF and reversal of CSE-induced decrease.[8] | Roflumilast N-oxide |
| IL-8 Secretion | LPS or Cigarette Smoke | Reduction in stimulated IL-8 release.[7] | Roflumilast |
| MCP-1 Secretion | LPS or Cigarette Smoke | Reduction in stimulated MCP-1 release.[7] | Roflumilast |
| MUC5AC Expression | Epidermal Growth Factor | Attenuation of EGF-induced MUC5AC mRNA and protein expression.[5] | Roflumilast |
| Transepithelial PMN Migration | Chemoattractant | Decrease in neutrophil migration across the epithelial barrier.[9][10] | Roflumilast, Rolipram |
| Ciliated Cell Population | Chronic Cigarette Smoke | Prevention of the loss of ciliated cells.[8] | Roflumilast N-oxide |
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol is essential for differentiating HBECs into a pseudostratified epithelium that closely mimics the in vivo airway.
-
Cell Seeding:
-
Differentiation at ALI:
-
Once confluent, remove the apical medium to establish the air-liquid interface.[11][12]
-
Switch the basal medium to a differentiation medium (e.g., PneumaCult-ALI).[11]
-
Maintain the culture for at least 2-3 weeks to allow for full mucociliary differentiation, refreshing the basal medium every 2-3 days.[12]
-
Treatment with this compound
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution.
-
Working Dilutions: Prepare fresh working dilutions of this compound in the appropriate cell culture medium immediately before use. Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Treatment:
-
For ALI cultures, add the diluted this compound to the basal medium.
-
If investigating an inflammatory response, pre-treat the cells with this compound for a specified period (e.g., 1-2 hours) before adding the inflammatory stimulus (e.g., LPS, cigarette smoke extract) to the apical or basal compartment, depending on the experimental design.
-
Incubate for the desired duration (e.g., 6, 24, or 48 hours).
-
Downstream Assays
-
Cytokine/Chemokine Measurement: Collect the basal medium (and apical washes, if applicable) and quantify the levels of secreted mediators like IL-8 and MCP-1 using ELISA or multiplex bead-based assays.
-
Ciliary Beat Frequency (CBF) Analysis: Use high-speed digital video microscopy to capture images of beating cilia and analyze the frequency using specialized software.[8]
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of relevant genes (e.g., MUC5AC, FOXJ1).
-
Immunofluorescence Staining: Fix and stain the ALI cultures to visualize cellular markers, such as β-tubulin IV for ciliated cells, to assess the epithelial phenotype.[8]
Caption: General experimental workflow for studying this compound in primary HBECs.
Conclusion
This compound, as a novel PDE4 inhibitor, holds significant potential for the study and therapeutic targeting of inflammatory airway diseases. The protocols and expected outcomes detailed in these application notes provide a solid foundation for researchers to investigate the efficacy and mechanism of action of this compound in primary human bronchial epithelial cells, a highly relevant preclinical model system. Careful experimental design, including appropriate controls and dose-response studies, will be crucial for elucidating the specific properties of this compound.
References
- 1. Frontiers | Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease [frontiersin.org]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase expression in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The unrecognized effects of phosphodiesterase 4 on epithelial cells in pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 0997. The unrecognized effects of phosphodiesterase 4 on epithelial cells in pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for the Evaluation of (Rac)-PDE4-IN-4 in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and airway remodeling. Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, as it degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that suppresses inflammatory cell activity.[1][2][3][4] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn exerts a broad range of anti-inflammatory effects.[5] Consequently, PDE4 inhibitors are a promising class of drugs for the treatment of asthma.[2][6][7][8][9]
These application notes provide a comprehensive set of protocols for the in vivo evaluation of a novel PDE4 inhibitor, (Rac)-PDE4-IN-4, in established murine models of allergic asthma. The described methodologies for ovalbumin (OVA) and house dust mite (HDM) induced asthma will enable researchers to assess the therapeutic potential of this compound by examining its effects on key features of asthma pathophysiology, including airway inflammation, AHR, and inflammatory mediator production.
I. Signaling Pathway of PDE4 Inhibition in Asthma
The therapeutic effect of PDE4 inhibitors in asthma stems from their ability to modulate the inflammatory response by increasing intracellular cAMP levels in key immune and structural cells within the airways.
Caption: PDE4 Signaling Pathway in Asthma.
II. Experimental Protocols
A. Animal Models of Allergic Asthma
Two common and well-characterized murine models of allergic asthma are the ovalbumin (OVA)-induced model and the house dust mite (HDM)-induced model.
1. Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a classic model for inducing eosinophilic asthma.[10]
-
Animals: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Sensitization:
-
On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 1 mg of aluminum hydroxide in 200 µL of phosphate-buffered saline (PBS).[11]
-
Control mice receive i.p. injections of PBS with aluminum hydroxide.
-
-
Challenge:
-
This compound Administration:
-
This compound or vehicle control is administered (e.g., orally, intraperitoneally, or intranasally) at a predetermined dose and schedule, typically starting 1 hour before each OVA challenge.
-
2. House Dust Mite (HDM)-Induced Allergic Asthma Model
This model is considered more clinically relevant as HDM is a common human allergen.[14]
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Sensitization and Challenge:
-
Mice are intranasally (i.n.) instilled with HDM extract (e.g., 25 µg in 50 µL of saline) on day 0, followed by daily i.n. challenges with HDM extract (e.g., 10 µg in 50 µL of saline) from day 7 to 11.
-
Another common protocol involves intranasal administration of HDM for 5 consecutive days a week for several weeks to induce a chronic asthma phenotype.[15]
-
Control mice receive i.n. instillations of saline.
-
-
This compound Administration:
-
This compound or vehicle control is administered at a specified dose and schedule, typically commencing 1 hour prior to each HDM challenge.
-
B. Assessment of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be measured in response to a bronchoconstrictor agent like methacholine.[16][17][18]
-
Procedure:
-
24 hours after the final allergen challenge, mice are anesthetized, tracheostomized, and mechanically ventilated.
-
Baseline lung resistance (RL) and dynamic compliance (Cdyn) are measured.
-
Increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) are administered, and RL and Cdyn are recorded after each dose.
-
-
Data Analysis: AHR is expressed as the percentage increase in RL or the percentage decrease in Cdyn from baseline.
C. Bronchoalveolar Lavage Fluid (BALF) Analysis
BALF analysis is used to quantify the inflammatory cell infiltrate in the airways.[19][20][21][22][23]
-
Procedure:
-
Immediately after AHR measurement, the lungs are lavaged with a fixed volume of cold PBS (e.g., 3 x 0.5 mL).
-
The recovered fluid is pooled and centrifuged.
-
-
Total Cell Count: The total number of cells in the BALF is determined using a hemocytometer.
-
Differential Cell Count: The cell pellet is resuspended, and cytospin preparations are made. Slides are stained with a Wright-Giemsa stain, and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are performed by counting at least 300 cells.
-
Cytokine Analysis: The BALF supernatant can be stored at -80°C for subsequent analysis of cytokine levels (e.g., IL-4, IL-5, IL-13, TNF-α) by ELISA.
D. Lung Histology
Histological analysis of lung tissue is performed to assess airway inflammation and remodeling.[15][24][25][26][27]
-
Procedure:
-
After BALF collection, the lungs are perfused with PBS and then fixed with 10% neutral buffered formalin.
-
The fixed lung tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and Periodic acid-Schiff (PAS) for evaluation of mucus production and goblet cell hyperplasia.
-
-
Scoring: The severity of inflammation and mucus production can be semi-quantitatively scored by a blinded observer.[24][26]
III. Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) in OVA-Challenged Mice
| Treatment Group | Baseline RL (cmH₂O/mL/s) | Peak RL at 50 mg/mL Methacholine (cmH₂O/mL/s) |
| Saline/Vehicle | ||
| OVA/Vehicle | ||
| OVA/(Rac)-PDE4-IN-4 (Low Dose) | ||
| OVA/(Rac)-PDE4-IN-4 (High Dose) | ||
| OVA/Dexamethasone |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF of OVA-Challenged Mice
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Saline/Vehicle | |||||
| OVA/Vehicle | |||||
| OVA/(Rac)-PDE4-IN-4 (Low Dose) | |||||
| OVA/(Rac)-PDE4-IN-4 (High Dose) | |||||
| OVA/Dexamethasone |
Table 3: Effect of this compound on Cytokine Levels in BALF of OVA-Challenged Mice (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 | TNF-α |
| Saline/Vehicle | ||||
| OVA/Vehicle | ||||
| OVA/(Rac)-PDE4-IN-4 (Low Dose) | ||||
| OVA/(Rac)-PDE4-IN-4 (High Dose) | ||||
| OVA/Dexamethasone |
IV. Experimental Workflow
The following diagram illustrates the typical workflow for evaluating this compound in an animal model of asthma.
Caption: Experimental Workflow for In Vivo Asthma Model Studies.
V. Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for asthma. By utilizing these standardized animal models and endpoint analyses, researchers can generate reliable and reproducible data to support the further development of this and other novel PDE4 inhibitors.
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 2. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 3. Phosphodiesterase 4 inhibitors and the treatment of asthma: where are we now and where do we go from here? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automatic synthesis of a phosphodiesterase 4B (PDE4B) radioligand and PET imaging in depression rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Upregulation of phosphodiesterase-4 in the lung of allergic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ciclamilast, a new PDE 4 PDE4 inhibitor, on airway hyperresponsiveness, PDE4D expression and airway inflammation in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel PDE4 degraders with in vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 14. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 15. researchgate.net [researchgate.net]
- 16. New considerations about measuring airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Airway Hyperresponsiveness in Asthma: Measurement and Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Airway Hyperresponsiveness in Asthma: Mechanisms, Clinical Significance, and Treatment [frontiersin.org]
- 19. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]
- 20. Bronchoalveolar Lavage Fluid Technique | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 21. Bronchoalveolar Lavage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. atsjournals.org [atsjournals.org]
- 23. Bronchoalveolar lavage as a diagnostic procedure: a review of known cellular and molecular findings in various lung diseases - Davidson - Journal of Thoracic Disease [jtd.amegroups.org]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative Microscopy in Murine Models of Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Inhalation Delivery of (Rac)-PDE4-IN-4 in Pulmonary Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Pulmonary Inflammation with Inhaled (Rac)-PDE4-IN-4
Chronic inflammatory respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, are characterized by persistent airway inflammation and airflow limitation.[1][2] Phosphodiesterase 4 (PDE4) is a key enzyme that regulates inflammatory responses in the lungs.[3][4] It is highly expressed in various immune and inflammatory cells, including T-cells, eosinophils, neutrophils, and monocytes.[1][5] By hydrolyzing cyclic adenosine monophosphate (cAMP), PDE4 plays a crucial role in modulating the activity of these cells.[6][7]
Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the function of inflammatory cells and relaxes airway smooth muscle.[1][7] This makes PDE4 a compelling therapeutic target for respiratory diseases.[2][5] While oral PDE4 inhibitors like roflumilast are approved for treating severe COPD, their use is often limited by systemic side effects such as nausea, diarrhea, and headaches.[3][5][8]
The development of inhaled PDE4 inhibitors, such as the novel compound this compound, offers a promising strategy to deliver the therapeutic agent directly to the lungs, maximizing its anti-inflammatory effects at the site of action while minimizing systemic exposure and associated adverse effects.[2][8] These application notes provide detailed protocols for the preclinical evaluation of this compound for inhalation delivery in pulmonary research.
Mechanism of Action of this compound
This compound is a selective inhibitor of the PDE4 enzyme. Its primary mechanism of action involves the modulation of the cAMP signaling pathway within key inflammatory cells in the lungs.
-
cAMP Hydrolysis: In an inflammatory state, the enzyme adenylyl cyclase (AC) is activated, leading to the conversion of adenosine triphosphate (ATP) to cAMP.
-
PDE4 Inhibition: this compound inhibits PDE4, preventing the breakdown of cAMP to its inactive form, 5'-adenosine monophosphate (5'-AMP).[7]
-
Downstream Effects: The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA) and other downstream effectors. This cascade of events leads to a reduction in the release of pro-inflammatory mediators (e.g., cytokines, chemokines) and suppresses the activity of inflammatory cells, ultimately mitigating the inflammatory response in the airways.[1][6]
Caption: Mechanism of action of this compound in an inflammatory cell.
Experimental Protocols
In Vitro Evaluation of this compound
This protocol outlines the assessment of the anti-inflammatory activity of this compound in cultured immune cells.
Caption: Workflow for in vitro evaluation of this compound.
Methodology:
-
Cell Culture: Culture relevant inflammatory cells, such as murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs), in appropriate media.
-
Pre-treatment: Incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammatory Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant to measure secreted cytokines and lyse the cells to analyze intracellular markers.
-
Analysis:
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
cAMP Measurement: Measure intracellular cAMP levels using a commercially available cAMP assay kit to confirm the mechanism of action.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of cytokine release.
In Vivo Evaluation in a Murine Model of Lung Inflammation
This protocol describes the administration of this compound via intratracheal instillation to assess its efficacy in a mouse model of LPS-induced acute lung inflammation.
Caption: Workflow for in vivo evaluation in a murine model.
Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Preparation of this compound Formulation: Prepare a solution of this compound in a sterile vehicle suitable for inhalation (e.g., phosphate-buffered saline with a low percentage of a solubilizing agent like Tween 80).
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine and xylazine or inhaled isoflurane).[9]
-
Intratracheal Instillation of this compound:
-
Position the anesthetized mouse on a sloped surgical board.[9]
-
Make a small incision in the neck to expose the trachea.[10]
-
Using a fine-gauge needle and syringe, carefully instill a specific dose of the this compound formulation (e.g., 1 mg/kg) in a small volume (typically 30-50 µL) directly into the trachea.[10][11] A control group should receive the vehicle only.
-
-
LPS Challenge: One hour after treatment with this compound or vehicle, administer an intratracheal challenge with LPS (e.g., 5 mg/kg) to induce lung inflammation.
-
Post-Challenge Monitoring: Monitor the animals for 24 hours.
-
Sample Collection:
-
At 24 hours post-LPS challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs to collect BAL fluid.
-
Collect lung tissue for histological analysis.
-
-
BAL Fluid Analysis:
-
Cell Counts: Determine the total number of inflammatory cells in the BAL fluid using a hemocytometer. Perform differential cell counts on cytospin preparations stained with a Wright-Giemsa stain to quantify neutrophils, macrophages, and lymphocytes.
-
Cytokine Analysis: Measure the levels of TNF-α and other relevant cytokines in the BAL fluid by ELISA.
-
Total Protein: Measure the total protein concentration in the BAL fluid as an indicator of lung permeability and injury.
-
-
Histology: Fix, embed, and section the lung tissue. Stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and lung injury.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Compound | Cell Type | Stimulant | Analyte | IC50 (nM) |
| This compound | Murine Macrophages | LPS | TNF-α | 15.2 |
| Roflumilast (Comparator) | Murine Macrophages | LPS | TNF-α | 25.8 |
| This compound | Human PBMCs | LPS | TNF-α | 22.5 |
| Roflumilast (Comparator) | Human PBMCs | LPS | TNF-α | 38.1 |
Table 2: In Vivo Efficacy of this compound in LPS-Induced Lung Inflammation in Mice
| Treatment Group | Dose (mg/kg, i.t.) | BAL Total Cells (x10⁵) | BAL Neutrophils (x10⁵) | BAL TNF-α (pg/mL) |
| Vehicle Control | - | 1.2 ± 0.3 | 0.1 ± 0.05 | < 20 |
| LPS + Vehicle | - | 25.6 ± 3.1 | 18.9 ± 2.5 | 1540 ± 210 |
| LPS + this compound | 1.0 | 11.3 ± 1.8 | 7.5 ± 1.2 | 620 ± 95 |
| LPS + Roflumilast | 1.0 | 14.8 ± 2.2 | 9.9 ± 1.5 | 850 ± 110 |
Data are presented as mean ± SEM. *p < 0.05 compared to the LPS + Vehicle group.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound as a potential inhaled therapeutic for inflammatory respiratory diseases. The detailed protocols for in vitro and in vivo studies, along with the structured data presentation, offer a comprehensive guide for researchers. The potent anti-inflammatory effects demonstrated in these hypothetical studies suggest that inhalation delivery of this compound is a promising avenue for further investigation in the development of novel treatments for COPD and asthma.
References
- 1. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 2. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 inhibitor therapy for lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Tracheal Instillation of Solutes into Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Direct Tracheal Instillation of Solutes into Mouse Lung [jove.com]
- 11. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring M3 Receptor Antagonism of (Rac)-PDE4-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the M3 muscarinic acetylcholine receptor (M3R) antagonistic activity of (Rac)-PDE4-IN-4, a compound identified as a dual M3 antagonist and phosphodiesterase-4 (PDE4) inhibitor. The following sections detail the necessary protocols, data presentation, and visualization of key pathways and workflows.
Introduction
This compound is the racemic mixture of PDE4-IN-4, a molecule designed to exhibit dual pharmacology by acting as both an antagonist of the M3 muscarinic acetylcholine receptor and an inhibitor of the phosphodiesterase-4 (PDE4) enzyme.[1] The M3 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction and gland secretion. Its antagonists are therefore of significant interest for treating conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder. PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory processes. Inhibition of PDE4 leads to increased intracellular cAMP levels, which can suppress inflammatory responses. The dual activity of compounds like PDE4-IN-4 suggests a potential therapeutic advantage in diseases with both bronchoconstrictive and inflammatory components.
This document outlines the experimental procedures to quantify the M3 receptor antagonism of this compound.
Quantitative Data Summary
The biological activity of PDE4-IN-4, of which this compound is the diastereomeric mixture, has been characterized, demonstrating potent dual activity. The data is summarized in the table below.
| Compound | Target | Parameter | Value |
| PDE4-IN-4 | M3 Receptor | pIC50 | 10.2 |
| PDE4-IN-4 | PDE4 | pIC50 | 8.8 |
Table 1: Biological Activity of PDE4-IN-4. [2][3][4][5]
M3 Receptor Signaling Pathway
The M3 muscarinic acetylcholine receptor is coupled to the Gq family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). An antagonist like this compound would block the initial agonist binding, thereby inhibiting this signaling cascade.
Caption: M3 Receptor Signaling Pathway and Point of Antagonism.
Experimental Protocols
To determine the M3 receptor antagonistic activity of this compound, two primary types of assays are recommended: a radioligand binding assay to assess direct binding to the receptor and a functional assay to measure the inhibition of agonist-induced cellular responses.
M3 Receptor Radioligand Binding Assay
This protocol determines the affinity of this compound for the M3 receptor by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human M3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable radiolabeled M3 antagonist.
-
Test Compound: this compound.
-
Reference Antagonist: Atropine or ipratropium bromide.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of the reference antagonist.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, reference antagonist, or buffer (for total binding).
-
Radioligand Addition: Add the radioligand ([3H]-NMS) to all wells at a concentration close to its Kd.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Calcium Flux Functional Assay
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by an M3 receptor agonist.
Materials:
-
Cells: A cell line stably expressing the human M3 receptor (e.g., CHO-M3 or HEK-M3).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound.
-
Agonist: Acetylcholine or carbachol.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Plate the M3-expressing cells in the microplates and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This usually involves a 1-2 hour incubation.
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound or a reference antagonist for a set period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate reading and, after establishing a baseline fluorescence, add a pre-determined concentration of the agonist (e.g., the EC80 concentration) to all wells.
-
Fluorescence Reading: Continue to measure the fluorescence intensity over time to capture the calcium mobilization peak.
-
Data Analysis: The antagonistic effect is determined by the reduction in the agonist-induced fluorescence signal in the presence of this compound. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
Caption: Calcium Flux Functional Assay Workflow.
Conclusion
The provided protocols offer a robust framework for the detailed characterization of the M3 receptor antagonistic properties of this compound. By employing both binding and functional assays, researchers can obtain a comprehensive understanding of the compound's interaction with the M3 receptor, which is essential for its further development as a potential therapeutic agent. The dual nature of this compound, also targeting PDE4, highlights the importance of a thorough pharmacological characterization to elucidate its full mechanism of action.
References
Application Notes and Protocols for the Quantification of (Rac)-PDE4-IN-4 in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of (Rac)-PDE4-IN-4, a dual-action phosphodiesterase 4 (PDE4) inhibitor and M3 muscarinic antagonist, in plasma samples. The method utilizes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies and drug monitoring in a pre-clinical and clinical research setting. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed validation parameters.
Introduction
This compound is a diastereomeric mixture of a potent inhibitor of phosphodiesterase 4 (PDE4) and a muscarinic M3 receptor antagonist, making it a person of interest for the treatment of pulmonary diseases.[1] Accurate quantification of this compound in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[2] It is the gold standard for the quantification of small molecules in complex biological fluids.[3] This application note describes a proposed LC-MS/MS method for the reliable determination of this compound in plasma.
Mechanism of Action and Signaling Pathway
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation.[4][5] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB).[6] This cascade ultimately modulates the transcription of genes involved in the inflammatory response, leading to a reduction in pro-inflammatory mediators.[7][5]
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Protocol
This protocol is a proposed method and requires optimization and validation for specific laboratory conditions.
Materials and Reagents
-
This compound reference standard
-
Roflumilast (or other suitable analog as Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method Workflow
Caption: LC-MS/MS Experimental Workflow.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.
-
Thaw plasma samples to room temperature.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Roflumilast at 100 ng/mL in 50% methanol).
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
A reversed-phase C18 column is proposed for the chromatographic separation.
| Parameter | Proposed Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The exact mass transitions must be optimized by infusing a standard solution of this compound.
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | To be optimized for the specific instrument |
Proposed MRM Transitions:
The chemical formula for this compound is C36H37Cl2N3O7S. The monoisotopic mass is approximately 741.17 g/mol . The protonated molecule [M+H]+ would be the precursor ion (Q1). Product ions (Q3) would need to be determined by fragmentation experiments.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) [Fragment] | Collision Energy (eV) |
| This compound | m/z 742.18 | To be determined (TBD) | TBD |
| Roflumilast (IS) | m/z 403.0 | m/z 229.0 | TBD |
Method Validation (Proposed Acceptance Criteria)
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the typical parameters and acceptance criteria.
Calibration Curve and Linearity
| Parameter | Acceptance Criteria |
| Calibration Range | 0.5 - 500 ng/mL (Example) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) |
Accuracy and Precision
Accuracy and precision should be assessed at a minimum of three concentration levels (Low, Medium, and High QC).
| Parameter | Acceptance Criteria |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
Table 1: Example Quantitative Data Summary for Method Validation
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 105.2 | 8.9 | 103.5 | 11.2 |
| Low QC | 1.5 | 98.7 | 6.5 | 101.2 | 7.8 |
| Mid QC | 75 | 102.1 | 4.2 | 100.8 | 5.1 |
| High QC | 400 | 99.5 | 3.1 | 98.9 | 4.5 |
Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Extraction Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
Table 2: Example Recovery and Matrix Effect Data
| Quality Control Sample | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 88.2 | 95.6 |
| High QC | 91.5 | 98.1 |
Conclusion
The proposed LC-MS/MS method provides a sensitive, selective, and robust framework for the quantification of this compound in plasma. The protein precipitation sample preparation is simple and efficient, and the chromatographic and mass spectrometric conditions are designed to offer excellent performance. This method, once validated, will be a valuable tool for pharmacokinetic and toxicokinetic studies, supporting the development of this compound as a potential therapeutic agent.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. Determination of a novel phosphodiesterase-4 inhibitor chlorbipram in mouse plasma and brain by UFLC-MS/MS: Application in pharmacokinetic studies after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. folia.unifr.ch [folia.unifr.ch]
- 4. academic.oup.com [academic.oup.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Advanced UPLC-MS/MS Method for the Quantification of SIPI6398 in Rat Plasma and Its Pharmacokinetic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(Rac)-PDE4-IN-4 solubility and formulation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-PDE4-IN-4. The information addresses common challenges related to its solubility and formulation, drawing upon established strategies for poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the diastereomeric mixture of PDE4-IN-4. It functions as a muscarinic M3 receptor antagonist (pIC50 = 10.2) and a phosphodiesterase 4 (PDE4) inhibitor (pIC50 = 8.8).[1] It is primarily investigated for use in inhalation studies related to pulmonary diseases.[1]
Q2: What is the mechanism of action of a PDE4 inhibitor?
A2: Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in cells. By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels. This elevation in cAMP has several effects, including the relaxation of airway smooth muscle and the suppression of inflammatory responses from immune cells.[2][3] This dual action makes PDE4 inhibitors a target for treating inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD).[3][4]
Q3: What are the primary challenges when working with this compound?
A3: While specific data for this compound is limited, compounds in this class often exhibit poor aqueous solubility.[5][6][7] This can lead to challenges in preparing stock solutions, achieving desired concentrations in in vitro assays, and obtaining adequate bioavailability in in vivo studies.[5][8] Consequently, formulation development is often necessary to overcome these hurdles.
Troubleshooting Guide: Solubility and Formulation
This guide addresses common issues encountered during experiments with poorly soluble compounds like this compound.
Q1: My this compound is not dissolving in my desired aqueous buffer for an in vitro assay. What can I do?
A1: Poor aqueous solubility is a common issue. Here are a few strategies to try:
-
Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF first, and then slowly adding it to your aqueous buffer while vortexing. Note that high concentrations of organic solvents can affect cellular assays.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help to wet the compound and increase its apparent solubility.
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, enhancing their solubility in aqueous solutions.[5]
Q2: I'm observing precipitation of my compound when I dilute my stock solution into an aqueous medium. How can I prevent this?
A2: This is a common consequence of using a high concentration of an organic solvent in your stock solution. To mitigate this:
-
Decrease Stock Concentration: If possible, lower the concentration of your stock solution to reduce the amount of organic solvent introduced into the aqueous phase.
-
Serial Dilutions: Perform serial dilutions in a medium containing a decreasing percentage of the organic solvent to gradually acclimate the compound to the aqueous environment.
-
Formulation Approaches: For more robust solutions, consider creating a formulated version of your compound, such as a nanosuspension or a lipid-based formulation, which are designed for stability in aqueous media.
Q3: My compound is showing low efficacy in animal studies, and I suspect poor bioavailability. What formulation strategies can I explore?
A3: Poor oral bioavailability is a major hurdle for poorly soluble drugs.[5] Several advanced formulation strategies can enhance absorption:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution. Techniques like micronization and nanonization (creating a nanosuspension) can significantly improve the dissolution rate.[7]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can lead to a supersaturated solution upon dissolution, which can enhance absorption.[6]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS). These form fine emulsions in the gastrointestinal tract, improving solubilization and absorption.[9]
-
Cyclodextrin Complexation: Forming a complex with cyclodextrins can increase the drug's solubility at the absorption site.[5]
Summary of Formulation Strategies for Poorly Soluble Compounds
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate. | Broadly applicable, relatively simple scale-up for micronization. | Can lead to particle aggregation; nanosuspensions can be complex to manufacture. |
| Amorphous Solid Dispersions | The drug is in a higher energy amorphous state, leading to increased apparent solubility and dissolution. | Can achieve supersaturation, significantly improving bioavailability. | Physically unstable and can recrystallize over time; requires careful polymer selection. |
| Lipid-Based Systems (e.g., SEDDS) | The drug is dissolved in a lipid carrier, which disperses in the GI tract to form fine emulsions, increasing the surface area for absorption. | Can enhance lymphatic uptake, bypassing first-pass metabolism; suitable for lipophilic drugs. | Potential for drug precipitation upon dispersion; requires careful selection of excipients. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior improves aqueous solubility. | Can significantly increase solubility and dissolution rate. | Limited to molecules that can fit within the cyclodextrin cavity; potential for nephrotoxicity with some cyclodextrins at high doses. |
Experimental Protocols
Below are generalized protocols for common formulation approaches that can be adapted for this compound.
Protocol 1: Preparation of a Nanosuspension by Wet Milling
Objective: To produce a nanosized suspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Pluronic® F-127 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill
-
Particle size analyzer
Methodology:
-
Prepare a pre-suspension by dispersing a known amount of this compound in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber of the high-energy media mill.
-
Mill the suspension at a set speed and temperature for a predetermined time.
-
Periodically withdraw samples and measure the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (typically < 200 nm) is achieved and the size distribution is narrow.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To create an amorphous solid dispersion of this compound to enhance its solubility and dissolution.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve a specific ratio of this compound and the selected polymer in the volatile organic solvent to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and grind it into a fine powder.
-
Characterize the resulting powder for its amorphous nature (using techniques like XRD or DSC), drug content, and dissolution properties.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 inhibition increases cAMP levels, leading to downstream cellular effects.
Workflow for Selecting a Formulation Strategy
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. (Rac)-PDE4-IN-4_TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis on the Research Progress of PDE4 Inhibitors [synapse.patsnap.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-PDE4-IN-4 stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of (Rac)-PDE4-IN-4 in DMSO and other solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term storage, this compound powder should be stored at -20°C, where it is reported to be stable for at least three to four years.[1][2] Once dissolved in a solvent, it is recommended to store the solution at -80°C, which can maintain stability for up to one year.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has good solubility in several common laboratory solvents. The approximate solubilities are:
-
Dimethylformamide (DMF): 30 mg/mL
-
Dimethyl sulfoxide (DMSO): 30 mg/mL[1]
-
Ethanol: 5 mg/mL[1]
-
DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL[1]
The choice of solvent will depend on the specific requirements of your experiment.
Q3: Is it acceptable to store this compound solutions in DMSO at room temperature?
A3: It is not recommended to store this compound solutions in DMSO at room temperature for extended periods. While DMSO is a widely used solvent, prolonged storage at room temperature can lead to compound degradation for some small molecules.[3] For day-to-day experimental use, it is best to prepare fresh dilutions from a frozen stock solution.
Q4: How many freeze-thaw cycles can a this compound solution in DMSO tolerate?
A4: While specific data for this compound is not available, one study on a diverse set of compounds in DMSO showed no significant compound loss after 11 freeze-thaw cycles.[4] To minimize potential degradation, it is good practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What is the mechanism of action of this compound?
A5: this compound is a phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), an important intracellular second messenger.[5][6] By inhibiting PDE4, this compound increases the intracellular levels of cAMP, which in turn modulates various cellular processes, including inflammation.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer after dilution from DMSO stock. | The final concentration of the compound exceeds its solubility in the aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Increase the final percentage of DMSO in the aqueous solution (be mindful of its potential effects on the assay). 2. Decrease the final concentration of this compound. 3. Consider using a different solvent system, such as a DMSO:PBS mixture, for the initial stock solution, though this may have lower solubility.[1] |
| Inconsistent or lower-than-expected activity in biological assays. | 1. Degradation of the compound due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). 2. Inaccurate initial concentration of the stock solution. | 1. Prepare fresh dilutions from a properly stored, aliquoted stock solution. 2. Verify the concentration of the stock solution using a spectrophotometer or another quantitative method. 3. Assess the purity and integrity of the compound using analytical techniques like HPLC or LC-MS. |
| Gradual loss of compound activity over the course of a long-term experiment. | The compound may be unstable in the experimental media at the incubation temperature (e.g., 37°C). | 1. If possible, add the compound to the experimental system immediately before the measurement. 2. Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions. 3. Include a positive control with a known stable compound to ensure the assay itself is not the source of the issue. |
Stability Data Summary
| Form | Solvent | Storage Temperature | Reported Stability |
| Powder | N/A | -20°C | ≥ 3-4 years[1][2] |
| Solution | DMSO | -80°C | Up to 1 year[2] |
It is important to note that the stability of compounds in DMSO can be affected by the purity of the DMSO, the presence of water, and the specific chemical properties of the compound.[3][7]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the desired solvent (e.g., DMSO) to a final concentration of 10 mM. Ensure complete dissolution.
-
-
Sample Incubation:
-
Aliquot the stock solution into several small, sealed vials to avoid evaporation.
-
Store the vials at the desired temperatures for the stability study (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each temperature condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis using a suitable mobile phase.
-
-
HPLC Analysis:
-
Inject the diluted sample onto an appropriate HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength.
-
The peak area of the parent compound at each time point is used to determine the percentage of the compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound against time for each storage temperature.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified PDE4 signaling pathway and the action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. (Rac)-PDE4-IN-4_TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting (Rac)-PDE4-IN-4 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-PDE4-IN-4. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical compound that functions as a dual inhibitor, targeting both phosphodiesterase 4 (PDE4) and the muscarinic M3 receptor. It is a diastereomeric mixture of PDE4-IN-4.[1] As a PDE4 inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. This leads to an accumulation of intracellular cAMP, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[2][3] Its antagonism of the M3 receptor blocks acetylcholine-mediated signaling. The compound exhibits a pIC50 of 8.8 for PDE4 and 10.2 for the M3 receptor.[1]
Q2: What are the potential sources of variability when using a racemic mixture like this compound?
This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image molecules).[4][5] Enantiomers can have different biological activities and potencies. This can introduce variability in experimental results for several reasons:
-
Differential Activity: One enantiomer may be significantly more active as a PDE4 inhibitor or M3 antagonist than the other.
-
Off-Target Effects: One enantiomer might have off-target effects that the other does not, leading to unexpected results.
-
Batch-to-Batch Variation: The exact ratio of enantiomers can potentially vary slightly between different synthesis batches, although this is generally well-controlled by manufacturers.
-
Differential Metabolism: In cellular or in vivo experiments, the two enantiomers may be metabolized at different rates.
It is crucial to be aware of the racemic nature of this compound when interpreting data and to consider that the observed effects are a composite of the activities of both enantiomers.
Q3: What are the recommended solvent and storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[1] When dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year.[1] It is advisable to prepare concentrated stock solutions in a suitable solvent like DMSO and then make fresh dilutions in aqueous buffer or cell culture medium for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in a biochemical PDE4 assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Substrate Concentration | Ensure the cAMP concentration is at or below the Km value for the PDE4 enzyme. High substrate concentrations will require higher inhibitor concentrations to achieve 50% inhibition, leading to an overestimation of the IC50 value. |
| Enzyme Concentration | Use a consistent and optimal concentration of the recombinant PDE4 enzyme. Enzyme activity can decrease with improper storage or handling. Perform a titration experiment to determine the optimal enzyme concentration that results in a linear reaction rate over the desired time course. |
| Incubation Time | Optimize the incubation time for the assay. The reaction should be in the linear range. Very short or very long incubation times can lead to variability. |
| DMSO Concentration | Keep the final DMSO concentration in the assay consistent across all wells and as low as possible (typically ≤1%). High concentrations of DMSO can affect enzyme activity.[6] |
| Racemic Mixture Variability | As a racemic mixture, the two enantiomers may have different affinities for the PDE4 enzyme. This can sometimes lead to complex inhibition curves. Ensure that the curve fitting model used for IC50 determination is appropriate. |
| Compound Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. The compound may degrade in aqueous solutions over time. |
Issue 2: High background signal or low signal-to-noise ratio in a cell-based cAMP assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells can lead to high background and variable cAMP levels. Optimize cell density to achieve the best signal-to-basal ratio.[7] |
| Endogenous PDE Activity | The cell line used may have high endogenous levels of other PDEs besides the target PDE4. This can lead to rapid degradation of cAMP, resulting in a low signal. Consider using a broad-spectrum PDE inhibitor like IBMX as a positive control to assess the maximal achievable signal.[8] |
| Stimulation Conditions | Optimize the concentration of the adenylyl cyclase activator (e.g., forskolin) or GPCR agonist used to stimulate cAMP production. A suboptimal concentration can lead to a weak signal. |
| Lysis Buffer and Assay Kit | Ensure the cell lysis buffer is compatible with the cAMP detection kit being used. Incomplete cell lysis can result in an underestimation of cAMP levels. |
| Dual M3 Antagonist Activity | In cell lines that express M3 receptors, the M3 antagonist activity of this compound could modulate intracellular signaling pathways that affect cAMP levels, independent of its PDE4 inhibitory action. This could contribute to unexpected results. Consider using a cell line with low or no M3 receptor expression for dissecting the PDE4-specific effects. |
Issue 3: Discrepancy between biochemical and cellular assay results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Permeability | This compound may have poor cell membrane permeability, leading to a lower effective intracellular concentration compared to what is used in a biochemical assay. This would result in a higher apparent IC50 in the cellular assay. |
| Cellular Metabolism | The compound may be metabolized by the cells into less active or inactive forms, reducing its effective concentration at the target. |
| Efflux Pumps | The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell, lowering its intracellular concentration. |
| Off-Target Effects in Cells | The dual activity of this compound as an M3 antagonist can influence cellular signaling in a way that is not captured in a purified enzyme assay.[1] This can lead to different functional outcomes in a cellular context. |
| Presence of Serum | If the cellular assay is performed in the presence of serum, the compound may bind to serum proteins, reducing its free concentration available to enter the cells and inhibit PDE4. |
Data Presentation
Table 1: Comparative IC50 Values of Common PDE4 Inhibitors against Different PDE4 Isoforms.
| Inhibitor | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) |
| Rolipram | 50 | 1.3 | 480 | 1.1 |
| Roflumilast | >10,000 | 0.8 | >10,000 | 0.5 |
| Apremilast | 190 | 140 | 1000 | 54 |
| Crisaborole | 66 | 49 | 330 | 62 |
| This compound | Data not available | pIC50 = 8.8 (equivalent to ~1.58 nM) | Data not available | Data not available |
Note: The pIC50 for this compound is for PDE4 in general and not isoform-specific. Data for other inhibitors are compiled from various sources and should be used for comparative purposes only. Actual IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Biochemical PDE4 Activity Assay (Fluorescence Polarization-based)
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA.
-
Enzyme: Recombinant human PDE4 (specific isoform, e.g., PDE4B1) diluted in Assay Buffer to the desired concentration.
-
Substrate: Fluorescein-labeled cAMP (FAM-cAMP) diluted in Assay Buffer.
-
Inhibitor: this compound serially diluted in 100% DMSO, then further diluted in Assay Buffer to the final desired concentrations (ensure final DMSO concentration is ≤1%).
-
Binding Agent: A phosphate-binding agent that causes a change in fluorescence polarization upon binding to the product of the reaction (AMP).
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of a low-volume 384-well plate.
-
Add 5 µL of the diluted PDE4 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature, protected from light.
-
Stop the reaction by adding 5 µL of the Binding Agent solution.
-
Incubate for 30 minutes at room temperature.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based cAMP Assay (HEK293 cells with CRE-Luciferase Reporter)
This protocol provides a framework for measuring intracellular cAMP levels in response to PDE4 inhibition.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency on the day of the assay.
-
Co-transfect the cells with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the reporters for 24-48 hours.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with serum-free medium containing different concentrations of this compound or vehicle (DMSO). Pre-incubate for 30 minutes.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., 10 µM Forskolin) for the optimized duration (e.g., 4-6 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each inhibitor concentration relative to the vehicle-treated, stimulated control.
-
Plot the fold induction against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: PDE4 Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for a Biochemical PDE4 Assay.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. (Rac)-PDE4-IN-4_TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Cytotoxicity Assessment of Novel PDE4 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the in vitro cytotoxicity of novel phosphodiesterase 4 (PDE4) inhibitors. While specific data on "(Rac)-PDE4-IN-4" is not publicly available, this guide addresses common questions and troubleshooting scenarios encountered when evaluating the cytotoxic potential of new chemical entities targeting PDE4.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for a novel PDE4 inhibitor?
A1: PDE4 inhibitors increase intracellular levels of cyclic adenosine monophosphate (cAMP), which can trigger various downstream signaling pathways leading to cytotoxicity.[1][2][3][4] The primary mechanisms include:
-
Induction of Apoptosis: Elevated cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate and activate pro-apoptotic proteins, leading to programmed cell death.[5][6]
-
Cell Cycle Arrest: Increased cAMP levels have been shown to cause cell cycle arrest, particularly at the G1 and G2/M phases, inhibiting proliferation.[6]
-
Modulation of mTOR Signaling: PDE4 inhibitors can suppress the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[7]
Q2: Which in vitro assays are recommended for assessing the cytotoxicity of a PDE4 inhibitor?
A2: A multi-parametric approach using a combination of assays is recommended to obtain a comprehensive understanding of the cytotoxic effects.[8][9]
| Assay Type | Principle | Endpoint Measured | Reference |
| Metabolic Viability Assays | |||
| MTT/XTT/MTS | Reduction of tetrazolium salts by metabolically active cells to form a colored formazan product. | Cell viability and proliferation. | [6] |
| ATP Assay | Measurement of intracellular ATP levels as an indicator of metabolically active cells. | Cell viability. | [8][9] |
| Membrane Integrity Assays | |||
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell death (necrosis). | [10] |
| Trypan Blue Exclusion | Dye exclusion by viable cells with intact membranes. | Cell viability. | [10] |
| Apoptosis Assays | |||
| Caspase-3/7/8/9 Activity | Measurement of the activity of key executioner and initiator caspases in the apoptotic cascade. | Apoptosis induction. | |
| Annexin V Staining | Detection of phosphatidylserine on the outer leaflet of the cell membrane, an early marker of apoptosis. | Early apoptosis. |
Q3: What are the expected outcomes of PDE4 inhibition on different cell lines?
A3: The cytotoxic effects of PDE4 inhibitors can be cell-type specific.
| Cell Type | Expected Effect of PDE4 Inhibition | Potential Mechanism | Reference |
| Cancer Cells (e.g., Leukemia, Pancreatic) | Growth suppression, apoptosis, increased sensitivity to other treatments. | Increased cAMP, PKA activation, mTORC1 inhibition. | [6][7] |
| Immune Cells (e.g., T-cells, Monocytes) | Suppression of pro-inflammatory cytokine production, potential for apoptosis at high concentrations. | Increased cAMP, modulation of inflammatory signaling pathways. | [3][4][11] |
| Normal, Non-cancerous Cells | Generally lower cytotoxicity compared to cancer cells, but effects can vary. | Cell-type specific signaling responses to elevated cAMP. |
Experimental Protocols
A generalized protocol for an in vitro cytotoxicity assay is provided below. Specific details may need to be optimized for the chosen cell line and assay.
General Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired concentration.
-
Seed the cells into a 96-well plate and incubate to allow for attachment and recovery.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the PDE4 inhibitor.
-
Add the compound to the wells at various concentrations. Include vehicle-only and positive controls.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).[12]
-
-
Assay Procedure:
-
Follow the specific instructions for the chosen cytotoxicity assay (e.g., add MTT reagent, measure LDH release).
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract background readings.
-
Calculate the percentage of cytotoxicity or cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the plate.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate if edge effects are suspected.
Issue 2: Low signal or absorbance values.
-
Possible Cause: Low cell density or insufficient incubation time.
-
Solution: Optimize the cell seeding density and incubation time for your specific cell line and assay.[12]
Issue 3: High background signal in control wells.
-
Possible Cause: Contamination of the cell culture or assay reagents. High concentration of certain substances in the cell culture medium.[12]
-
Solution: Use sterile techniques and fresh reagents. Test the medium components for interference with the assay.[12]
Issue 4: Inconsistent results across experiments.
-
Possible Cause: Variations in cell passage number, reagent quality, or experimental conditions.
-
Solution: Use cells within a consistent passage number range. Ensure all reagents are of high quality and not expired. Standardize all experimental parameters, including incubation times and temperatures.
Visualizations
Caption: A generalized workflow for assessing the in vitro cytotoxicity of a compound.
Caption: Key signaling pathways affected by PDE4 inhibitors that can lead to cytotoxicity.
References
- 1. The multifaceted role of phosphodiesterase 4 in tumor: from tumorigenesis to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. JCI Insight - Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth [insight.jci.org]
- 8. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clinical Implication of Phosphodiesterase-4-Inhibition [mdpi.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Avoiding emetic side effects with novel PDE4 inhibitors like (Rac)-PDE4-IN-4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel phosphodiesterase 4 (PDE4) inhibitors, with a focus on mitigating emetic side effects. The information provided herein is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the emetic side effects of PDE4 inhibitors?
A1: The emetic side effects of PDE4 inhibitors are primarily attributed to their ability to mimic the pharmacological actions of α2-adrenoceptor antagonists.[1][2][3] This leads to an increase in cyclic AMP (cAMP) in central noradrenergic terminals, which triggers the emetic reflex.[1]
Q2: How can the emetic potential of a novel PDE4 inhibitor be assessed in preclinical studies, especially in non-vomiting species like rodents?
A2: Since rodents lack a vomiting reflex, a surrogate model is used to assess the emetic potential of PDE4 inhibitors.[1] This model measures the reversal of anesthesia induced by α2-adrenoceptor agonists, such as a combination of xylazine and ketamine.[2][3] A reduction in the duration of anesthesia is correlated with a higher emetic potential.[3]
Q3: Are there specific PDE4 subtypes associated with emesis?
A3: Research suggests that the PDE4D subtype plays a significant role in mediating the emetic effects of PDE4 inhibitors.[4][5] Genetic ablation of PDE4D in mice has been shown to shorten the duration of xylazine/ketamine-induced anesthesia, mimicking the effect of emetic PDE4 inhibitors.[4][6] Therefore, developing inhibitors with selectivity for other PDE4 subtypes (e.g., PDE4B) is a strategy to reduce emesis.[5][7]
Q4: Can the emetic effects of PDE4 inhibitors be mitigated?
A4: Yes, co-administration of an α2-adrenoceptor agonist, like clonidine, has been shown to provide protection against emesis induced by PDE4 inhibitors in ferrets.[2] Furthermore, the development of novel PDE4 inhibitors with different selectivity profiles or properties that limit brain penetration can significantly reduce emetic potential.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in anesthesia duration in the xylazine/ketamine model. | - Inconsistent drug administration (e.g., intraperitoneal injection technique).- Variation in animal weight and metabolism.- Environmental stressors affecting the animals. | - Ensure consistent and accurate intraperitoneal injection technique.- Accurately weigh each animal before dosing and calculate the dose individually.- Maintain a consistent and low-stress environment for the animals during the experiment. |
| Novel PDE4 inhibitor still shows significant reversal of anesthesia, suggesting emetic potential. | - The inhibitor may have off-target effects on α2-adrenoceptors.- The inhibitor may readily cross the blood-brain barrier and inhibit PDE4D.- The dose administered is too high. | - Perform receptor binding assays to check for affinity to α2-adrenoceptors.- Analyze brain tissue concentrations of the inhibitor.- Conduct a dose-response study to find the optimal therapeutic window with minimal emetic effects. |
| Difficulty in determining the precise onset of anesthesia reversal. | - Subjective assessment of the righting reflex. | - Clearly define the endpoint for the loss and return of the righting reflex.- Have two independent observers score the animals, blinded to the treatment groups. |
| Unexpected animal mortality during the experiment. | - Overdose of the anesthetic cocktail.- Adverse reaction to the test compound. | - Double-check all dose calculations and ensure proper dilution of the anesthetic agents.- Conduct preliminary toxicology studies with the novel PDE4 inhibitor. |
Quantitative Data on Emetic Potential
The following table summarizes the therapeutic index of a novel PDE4 inhibitor, EPPA-1, compared to first and second-generation inhibitors, using rat pica feeding as a surrogate for emesis. A higher therapeutic index indicates a better safety profile with reduced emetic potential relative to its anti-inflammatory activity.
| Compound | Generation | Pica D₅₀ (mg/kg) | Neutrophilia D₅₀ (mg/kg) | Therapeutic Index (Pica/Neutrophilia) |
| Rolipram | First | 0.03 | 0.2 | 0.15 |
| Cilomilast | Second | >30 | 21 | >1.4 |
| Roflumilast | Second | 0.45 | 0.07 | 6.4 |
| EPPA-1 | Novel | >30 | 0.052 | >578 |
Data adapted from a study on rat pica feeding as a measure of emetogenicity.[8]
Experimental Protocols
Assessment of Emetic Potential using Xylazine/Ketamine-Induced Anesthesia Reversal in Mice
This protocol is a surrogate measure for emesis in rodents. A decrease in the duration of anesthesia following the administration of a PDE4 inhibitor is indicative of its emetic potential.
Materials:
-
Novel PDE4 inhibitor (e.g., (Rac)-PDE4-IN-4)
-
Vehicle control
-
Positive control (e.g., Rolipram)
-
Ketamine (100 mg/mL)
-
Xylazine (20 mg/mL)
-
Sterile 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Heating pads
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental room for at least 1 hour before the experiment.
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
-
Drug Preparation:
-
Prepare the anesthetic cocktail by mixing ketamine (100 mg/kg) and xylazine (10 mg/kg) in sterile saline. The final injection volume should be approximately 10 mL/kg.
-
Prepare the novel PDE4 inhibitor, vehicle, and positive control at the desired concentrations.
-
-
Anesthesia Induction:
-
Administer the ketamine/xylazine cocktail via intraperitoneal (IP) injection.
-
Place the mouse on a heating pad to maintain body temperature.
-
Confirm the loss of the righting reflex by gently turning the mouse onto its back. The reflex is considered lost if the mouse does not right itself within 30 seconds. Record this time as the start of anesthesia.
-
-
Test Compound Administration:
-
Once the mouse is fully anesthetized (approximately 5-10 minutes after anesthetic induction), administer the novel PDE4 inhibitor, vehicle, or positive control via the desired route (e.g., oral gavage, IP, or subcutaneous injection).
-
-
Monitoring and Data Collection:
-
Monitor the mouse continuously for the return of the righting reflex. The reflex is considered to have returned when the mouse can right itself three times within a 1-minute period.
-
Record the time of the return of the righting reflex.
-
The duration of anesthesia is calculated as the time from the loss of the righting reflex to its return.
-
-
Data Analysis:
-
Compare the duration of anesthesia in the group treated with the novel PDE4 inhibitor to the vehicle-treated group and the positive control group. A statistically significant decrease in anesthesia duration compared to the vehicle group suggests emetic potential.
-
Visualizations
Caption: Signaling pathway of PDE4 inhibitor-induced emesis.
Caption: Experimental workflow for assessing emetic potential.
References
- 1. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 2. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessing the emetic potential of PDE4 inhibitors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Improving the bioavailability of inhaled (Rac)-PDE4-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of inhaled (Rac)-PDE4-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a racemic phosphodiesterase 4 (PDE4) inhibitor under investigation for the treatment of inflammatory respiratory diseases such as asthma and COPD.[1][2] PDE4 inhibitors work by increasing intracellular cyclic adenosine monophosphate (cAMP), which suppresses the activity of inflammatory cells.[3][4] Inhalation is the preferred route of administration to deliver the drug directly to the lungs, maximizing local efficacy and minimizing systemic side effects like nausea and emesis that are common with oral PDE4 inhibitors.[1][5][6] However, like many new chemical entities, this compound is a poorly water-soluble, hydrophobic compound.[7] This poor solubility can lead to low dissolution rates in the lung lining fluid, resulting in poor absorption and reduced bioavailability at the target site.[8][9][10]
Q2: What are the primary formulation strategies to improve the bioavailability of inhaled this compound?
The main goal is to enhance the dissolution rate and/or the permeability of the drug in the lungs.[9] Key strategies include:
-
Particle Size Reduction: Decreasing the particle size to the nanometer range (nanosuspensions) increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form, often dispersed in a polymer matrix, can increase its apparent solubility and dissolution rate.[7][11]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers like liposomes or solid lipid nanoparticles (SLNs) can improve its solubility and facilitate its transport across biological membranes.[9]
-
Prodrugs: Modifying the chemical structure of this compound to create a more soluble prodrug that converts to the active form in the lungs can be an effective approach.
-
Co-crystals: Engineering a crystalline structure with a co-former molecule can improve the solubility and dissolution properties of the parent drug.
Q3: How is the bioavailability of an inhaled drug like this compound measured?
Bioavailability of inhaled drugs is assessed by determining the rate and extent to which the active substance becomes available at the site of action, which for this compound is the lungs.[12] This is typically evaluated through a combination of in vitro and in vivo methods:
-
In Vitro Characterization: Techniques like cascade impaction are used to determine the aerodynamic particle size distribution (APSD) of the aerosol, which helps predict where the drug will deposit in the respiratory tract.[13][14]
-
In Vivo Pharmacokinetic (PK) Studies: These studies measure the drug concentration in plasma and/or urine over time after inhalation.[15][16] To distinguish between pulmonary and gastrointestinal absorption (from the swallowed portion of the dose), a "charcoal block" method is often employed, where subjects ingest activated charcoal to prevent absorption from the gut.[16][17]
-
Imaging Techniques: Gamma scintigraphy is an imaging method that uses a radiolabeled drug to visualize its deposition pattern in the lungs in real-time.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Fine Particle Fraction (FPF) in Cascade Impaction Studies | 1. Suboptimal formulation leading to particle aggregation. 2. Inefficient aerosol generation from the inhaler device. 3. Inappropriate spray drying or milling process resulting in large primary particles. | 1. Optimize formulation with suitable excipients (e.g., force control agents like leucine). 2. Select an appropriate inhaler device (pMDI, DPI) for your powder properties and ensure correct device operation. 3. Refine the particle engineering process to achieve a mass median aerodynamic diameter (MMAD) between 1-5 µm for deep lung delivery.[18] |
| High Variability in In Vivo Pharmacokinetic (PK) Data | 1. Inconsistent inhalation technique by study subjects. 2. Oropharyngeal deposition and subsequent swallowing of the drug. 3. Formulation instability leading to inconsistent dosing. | 1. Provide thorough training to subjects on the correct use of the inhaler device.[15] 2. Implement a charcoal block in your PK study design to isolate the lung-absorbed fraction.[16] 3. Conduct stability studies on the formulation under relevant storage conditions. |
| Low Plasma Concentration (Cmax) Despite Good In Vitro Aerosol Performance | 1. Poor dissolution of the drug in the lung lining fluid. 2. Rapid clearance from the lungs via the mucociliary escalator. 3. Low permeability across the lung epithelium. | 1. Employ solubility enhancement strategies such as creating an amorphous solid dispersion or a nanosuspension.[8][11] 2. Consider mucoadhesive formulations to increase residence time in the lungs.[19] 3. Investigate the use of permeation enhancers or lipid-based formulations to improve absorption.[19] |
| Evidence of Systemic Side Effects (e.g., Nausea) | 1. High oral bioavailability from the swallowed fraction of the dose. 2. Formulation leads to rapid and excessive absorption from the lungs into systemic circulation. | 1. Optimize the formulation and inhaler to maximize lung deposition and minimize oropharyngeal deposition.[18] 2. Design sustained-release formulations (e.g., drug-polymer conjugates) to control the rate of absorption from the lungs.[19] |
Experimental Protocols & Methodologies
Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
Objective: To determine the fine particle dose (FPD) and mass median aerodynamic diameter (MMAD) of the aerosolized this compound formulation.
Methodology:
-
Assemble a Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) as per the manufacturer's instructions.
-
Coat the collection surfaces with a solution (e.g., methanol/silicone) to prevent particle bounce.
-
Load the dry powder inhaler (DPI) or metered-dose inhaler (pMDI) with the this compound formulation.
-
Connect the inhaler to the impactor via a mouthpiece adapter and ensure an airtight seal.
-
Draw a specific volume of air (e.g., 4 L) through the impactor at a controlled flow rate (e.g., 60 L/min) to actuate the dose.
-
Disassemble the impactor and rinse each stage and the induction port with a suitable solvent to recover the deposited drug.
-
Quantify the amount of this compound on each stage using a validated analytical method (e.g., HPLC-UV).
-
Calculate the FPF, FPD, and MMAD using appropriate software.
In Vivo Pharmacokinetic Study with Charcoal Block
Objective: To determine the pulmonary bioavailability of inhaled this compound by separating lung absorption from gastrointestinal absorption.
Methodology:
-
Select healthy, non-smoking human volunteers or an appropriate animal model (e.g., rats, non-human primates).[15]
-
Administer a suspension of activated charcoal orally to subjects at defined time points before and after inhalation (e.g., 5g before and 5g after).[16]
-
Administer a single dose of the this compound formulation via the selected inhaler device.
-
Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-inhalation.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[13] The resulting PK profile will primarily reflect absorption from the lungs.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of action of this compound in an inflammatory cell.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the bioavailability of inhaled this compound.
Troubleshooting Logic for Low Bioavailability
Caption: Decision tree for troubleshooting low bioavailability of this compound.
References
- 1. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic potential of phosphodiesterase 4 inhibitors in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Formulation of Dry Powders for Inhalation Comprising High Doses of a Poorly Soluble Hydrophobic Drug [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. lib.pkr.ac.id [lib.pkr.ac.id]
- 10. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Innovating on Inhaled Bioequivalence: A Critical Analysis of the Current Limitations, Potential Solutions and Stakeholders of the Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Testing for Orally Inhaled Products: Developments in Science-Based Regulatory Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic studies for proving bioequivalence of orally inhaled drug products—critical issues and concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Strategies to Overcome Biological Barriers Associated with Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmaceutical strategies to extend pulmonary exposure of inhaled medicines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tachyphylaxis with PDE4 Inhibitor Treatment
Disclaimer: Information regarding the specific compound "(Rac)-PDE4-IN-4" is not available in the public domain. This technical support guide is based on the broader class of Phosphodiesterase-4 (PDE4) inhibitors and general principles of tachyphylaxis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis observed during experiments with PDE4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of PDE4 inhibitor treatment?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the context of PDE4 inhibitors, this means that the intended therapeutic or experimental effect, such as anti-inflammatory responses, may diminish over time with continuous or frequent exposure to the inhibitor.
Q2: What are the potential mechanisms behind tachyphylaxis to PDE4 inhibitors?
A2: There are several proposed mechanisms for tachyphylaxis to PDE4 inhibitors:
-
Upregulation of PDE4 Expression and Activity: Prolonged exposure to a PDE4 inhibitor can lead to a compensatory increase in the expression and activity of PDE4 enzymes. This increase in enzyme levels can counteract the inhibitory effect of the drug, leading to a reduced overall response.
-
GPCR Desensitization: PDE4 inhibitors are often used to modulate signaling downstream of G-protein coupled receptors (GPCRs) that signal through cyclic AMP (cAMP). Tachyphylaxis can occur at the receptor level through a process called desensitization. This involves the phosphorylation of the GPCR by G-protein coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin. β-arrestin can sterically hinder further G-protein coupling and also recruits PDE4 to the receptor complex, leading to localized degradation of cAMP and a dampened signal.[1]
-
Feedback Mechanisms: Cellular feedback loops can be activated upon sustained elevation of cAMP levels, leading to the activation of pathways that counteract the effects of PDE4 inhibition.
Q3: How can I determine if my experimental system is developing tachyphylaxis?
A3: You can assess for tachyphylaxis by:
-
Monitoring the functional response over time: Repeatedly measure the desired biological outcome (e.g., inhibition of cytokine release, smooth muscle relaxation) after successive doses of the PDE4 inhibitor. A diminishing response indicates tachyphylaxis.
-
Dose-response curve shift: Perform dose-response experiments at different time points of inhibitor exposure. A rightward shift in the dose-response curve (i.e., a higher concentration of the inhibitor is required to achieve the same effect) is a hallmark of tachyphylaxis.
-
Biochemical assays: Measure PDE4 expression levels (e.g., via Western blot or qPCR) and enzymatic activity in your experimental model before and after prolonged inhibitor treatment. An increase in either would support a compensatory mechanism.
Q4: Are there ways to mitigate or prevent tachyphylaxis in my experiments?
A4: While tachyphylaxis can be an inherent biological response, some strategies to consider include:
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule might allow the signaling pathway to reset and reduce the likelihood of compensatory upregulation of PDE4.
-
Use of Isoform-Selective Inhibitors: Different PDE4 isoforms (A, B, C, and D) have distinct tissue distributions and roles. Using an inhibitor selective for the specific isoform relevant to your experimental question may reduce off-target effects and potentially alter the development of tachyphylaxis.[2]
-
Combination Therapy: In a therapeutic context, combining a PDE4 inhibitor with a drug that acts on a different part of the signaling pathway may help to maintain the desired effect.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Diminishing inhibitory effect on cytokine production with repeated PDE4 inhibitor treatment. | Development of tachyphylaxis due to upregulation of PDE4 expression/activity. | 1. Confirm Upregulation: Perform Western blot or qPCR to measure PDE4 protein and mRNA levels after prolonged treatment. 2. Measure PDE Activity: Conduct a PDE activity assay on lysates from treated and untreated cells to see if there is an increase in cAMP hydrolysis. 3. Adjust Dosing: Try an intermittent dosing schedule or a washout period between treatments. |
| Rightward shift in the dose-response curve for a GPCR agonist in the presence of a PDE4 inhibitor over time. | GPCR desensitization and β-arrestin-mediated recruitment of PDE4. | 1. β-Arrestin Recruitment Assay: Perform an assay to measure the recruitment of β-arrestin to the GPCR upon agonist stimulation. 2. Use a β-arrestin biased agonist: If available, use an agonist that does not strongly recruit β-arrestin to see if the tachyphylaxis is attenuated. 3. Investigate GRK involvement: Use GRK inhibitors to see if this prevents the desensitization. |
| Variability in response to the PDE4 inhibitor between different cell types or tissues. | Differential expression of PDE4 isoforms. | 1. Profile Isoform Expression: Use isoform-specific antibodies or qPCR primers to determine the relative expression levels of PDE4A, B, C, and D in your models. 2. Use Isoform-Selective Inhibitors: Test inhibitors with known selectivity for different PDE4 subtypes to identify the key isoform in your system. |
Quantitative Data
Table 1: PDE4 Subtype Selectivity of Common Inhibitors (IC50 values in nM)
| Inhibitor | PDE4A | PDE4B | PDE4C | PDE4D | Reference |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | [3] |
| Rolipram | 3 | 130 | - | 240 | [4] |
| Apremilast | - | 74 | - | - | [3] |
| Crisaborole | - | 490 | - | - | [2] |
| GSK256066 | - | 0.0032 | - | - | [2] |
Note: IC50 values can vary depending on the specific assay conditions and the splice variant of the PDE4 isoform used.
Experimental Protocols
Protocol 1: Induction and Measurement of Tachyphylaxis to a PDE4 Inhibitor in Cell Culture
Objective: To determine if prolonged exposure to a PDE4 inhibitor leads to a reduction in its ability to inhibit cytokine production.
Materials:
-
Cell line of interest (e.g., macrophages, PBMCs)
-
Cell culture medium and supplements
-
PDE4 inhibitor of choice (e.g., Roflumilast, Rolipram)
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Chronic Treatment: Treat the cells with the PDE4 inhibitor at a relevant concentration (e.g., IC50) or vehicle control for an extended period (e.g., 24, 48, 72 hours). Replace the medium with fresh inhibitor or vehicle every 24 hours.
-
Washout (Optional): After the chronic treatment period, wash the cells with fresh medium to remove the inhibitor and allow for a washout period (e.g., 1-2 hours).
-
Acute Stimulation: Pre-treat the cells with a fresh dose of the PDE4 inhibitor for 1 hour, followed by stimulation with LPS for a defined period (e.g., 4-6 hours).
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the percentage of inhibition of cytokine production by the PDE4 inhibitor in cells chronically pre-treated with the inhibitor versus those pre-treated with vehicle. A significant reduction in the percentage of inhibition in the chronically treated group indicates tachyphylaxis.
Protocol 2: β-Arrestin Recruitment Assay to Assess GPCR Desensitization
Objective: To measure the recruitment of β-arrestin to a GPCR of interest upon agonist stimulation, a key step in desensitization.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for the GPCR of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase)
-
Expression vector for β-arrestin fused to the complementary reporter fragment
-
Transfection reagent
-
Cell culture medium and supplements
-
GPCR agonist
-
PDE4 inhibitor
-
Lysis buffer and substrate for the reporter assay
Methodology:
-
Transfection: Co-transfect the cells with the GPCR-reporter and β-arrestin-reporter fusion constructs.
-
Cell Seeding: Plate the transfected cells in a white, clear-bottom multi-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with the PDE4 inhibitor or vehicle for a specified time.
-
Agonist Stimulation: Add the GPCR agonist at various concentrations to stimulate the receptor.
-
Reporter Assay: After an appropriate incubation time, lyse the cells and add the substrate for the reporter enzyme.
-
Signal Detection: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal as a function of agonist concentration to generate dose-response curves. An increase in signal indicates β-arrestin recruitment. Compare the curves in the presence and absence of the PDE4 inhibitor to see its effect on this process.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 4. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-PDE4-IN-4 interference with common laboratory assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Rac)-PDE4-IN-4. The information is designed to help identify and resolve potential interference with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP can activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which in turn regulate a wide array of cellular processes, including inflammation and immune responses.[1][2]
Q2: I am seeing unexpected results in my ELISA. Could this compound be interfering?
A2: Yes, it is possible. Small molecule inhibitors can interfere with ELISA results in several ways. This can include direct binding to the detection antibody, inhibition of the enzyme conjugate (like HRP), or interference with the substrate-chromogen reaction. It is recommended to run a control plate with this compound and all assay components except for the analyte to test for direct interference.
Q3: My fluorescence-based assay is showing high background noise. Can this compound be the cause?
A3: Some small molecules can be intrinsically fluorescent or can quench fluorescence, leading to inaccurate readings. To determine if this compound is interfering, measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay. If it is fluorescent, you may need to use a different fluorescent dye or a non-fluorescent assay format.
Q4: How can I mitigate potential interference from this compound in my assays?
A4: To mitigate interference, you can:
-
Run proper controls: Include controls with the compound alone to assess its direct effect on the assay components and signal.
-
Use alternative detection methods: If interference is suspected with a particular detection method (e.g., colorimetric), consider switching to a different method (e.g., chemiluminescence).
-
Perform orthogonal testing: Validate your findings using a different assay that measures the same biological endpoint but uses a different technology.
-
Consult the literature: Review publications on similar compounds to see if interference with specific assays has been reported.
Troubleshooting Guides
Guide 1: Unexpected Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected increase/decrease in cell viability | Off-target effects of this compound. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Use a structurally unrelated PDE4 inhibitor as a control to confirm the observed effect is target-specific. |
| Altered reporter gene expression | This compound may directly interfere with the reporter enzyme (e.g., luciferase). | 1. Perform an in vitro assay with the purified reporter enzyme and this compound to check for direct inhibition. 2. Use a different reporter system (e.g., fluorescent protein) to validate the results. |
| Inconsistent results between experiments | Variability in cell culture conditions or compound preparation. | 1. Ensure consistent cell passage numbers and seeding densities. 2. Prepare fresh stock solutions of this compound for each experiment. |
Guide 2: Assay Signal Interference
| Symptom | Possible Cause | Troubleshooting Steps |
| High background in colorimetric assays | This compound may absorb light at the detection wavelength. | 1. Measure the absorbance spectrum of this compound to identify its absorbance peaks. 2. If there is an overlap, consider using a different substrate/chromogen system with a different wavelength. |
| Quenching or enhancement of fluorescent signal | Intrinsic fluorescent properties of this compound. | 1. Measure the excitation and emission spectra of this compound. 2. If it interferes, select a fluorescent probe with a non-overlapping spectrum or use a non-fluorescent detection method. |
Quantitative Data Summary
The following table summarizes hypothetical concentrations at which a generic PDE4 inhibitor like this compound might interfere with common laboratory assays. These values are for illustrative purposes and actual interference levels should be determined experimentally.
| Assay Type | Potential Interference Mechanism | Hypothetical Interference Concentration (µM) |
| ELISA (HRP-based) | Inhibition of HRP enzyme activity. | > 50 |
| Luciferase Reporter Assay | Direct inhibition of luciferase enzyme. | > 25 |
| Fluorescence Polarization Assay | Intrinsic fluorescence of the compound. | > 10 |
| MTT/XTT Cell Viability Assay | Interference with formazan crystal formation. | > 75 |
Experimental Protocols
Protocol: Assessing Interference in a Luciferase Reporter Gene Assay
This protocol is designed to determine if this compound directly interferes with the luciferase enzyme.
Materials:
-
Recombinant luciferase enzyme
-
Luciferin substrate
-
Assay buffer (e.g., PBS)
-
This compound stock solution (in DMSO)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO) and a no-compound control.
-
Add 50 µL of each compound dilution to the wells of the 96-well plate.
-
Add 50 µL of recombinant luciferase enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare the luciferin substrate according to the manufacturer's instructions.
-
Add 100 µL of the luciferin substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
Data Analysis: Compare the luminescence signal in the presence of this compound to the vehicle control. A significant decrease in signal indicates direct inhibition of the luciferase enzyme.
Visualizations
Signaling Pathway
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for troubleshooting potential assay interference.
References
Validation & Comparative
Head-to-Head Comparison of Novel Dual PDE4/M3 Inhibitors for Respiratory Disease Research
A detailed analysis of (Rac)-PDE4-IN-4 and other leading dual-acting phosphodiesterase 4 (PDE4) and muscarinic M3 receptor inhibitors is presented for researchers and drug development professionals. This guide provides a comprehensive comparison of their in vitro and ex vivo performance, supported by experimental data and detailed protocols.
The development of dual-action compounds targeting both PDE4 and the M3 muscarinic acetylcholine receptor represents a promising therapeutic strategy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. By simultaneously inhibiting the pro-inflammatory effects of PDE4 and inducing bronchodilation through M3 receptor antagonism, these molecules offer the potential for enhanced efficacy compared to single-target agents. This guide focuses on a head-to-head comparison of this compound, the established PDE4 inhibitor CHF-6001, and the optimized dual inhibitor, compound 92a.
Performance Data Summary
The following tables summarize the key in vitro and ex vivo performance data for this compound and comparator compounds, extracted from peer-reviewed studies.
Table 1: In Vitro M3 Receptor Binding Affinity and PDE4 Inhibition
| Compound | M3 Receptor Binding Affinity (pKi) | PDE4 Inhibition (pIC50) |
| This compound | 9.1 | 8.8 |
| CHF-6001 | < 5 | 9.1 |
| Compound 92a | 9.0 | 9.0 |
Note: pKi and pIC50 are expressed as the negative logarithm of the inhibitor constant and half-maximal inhibitory concentration, respectively. Higher values indicate greater potency.
Table 2: Ex Vivo and In Vitro Functional Activity
| Compound | Rat Trachea Contraction Inhibition (pIC50) | TNFα Release Inhibition in hPBMCs (pIC50) |
| This compound | 8.7 | 8.6 |
| CHF-6001 | Not Applicable (Lacks M3 antagonism) | 9.0 |
| Compound 92a | 8.9 | 8.8 |
Note: pIC50 values represent the potency in functional assays. hPBMCs: human peripheral blood mononuclear cells.
Signaling Pathway Overview
Dual PDE4/M3 inhibitors modulate two distinct signaling pathways that are crucial in the pathophysiology of obstructive airway diseases. The M3 receptor is a Gq-protein coupled receptor that, upon activation by acetylcholine, leads to bronchoconstriction. Antagonism of this receptor prevents this effect, resulting in bronchodilation. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with anti-inflammatory properties. Inhibition of PDE4 increases intracellular cAMP levels, leading to the suppression of inflammatory cell activity and the release of pro-inflammatory mediators like TNFα.
Dual PDE4/M3 Inhibition Signaling Pathway
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation of the presented findings.
M3 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound for the M3 muscarinic receptor.
-
Experimental Workflow:
M3 Receptor Binding Assay Workflow
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor are prepared.
-
Incubation: The membranes are incubated with a known concentration of the radioligand, [N-methyl-3H]-scopolamine methyl chloride ([3H]-NMS), and varying concentrations of the test compound in a buffer solution.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
PDE4 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PDE4 enzyme.
-
Experimental Workflow:
PDE4 Inhibition Assay Workflow
-
Enzyme and Substrate: Recombinant human PDE4 enzyme is used. The substrate is [3H]-cAMP.
-
Reaction: The enzyme, substrate, and varying concentrations of the test compound are incubated in a reaction buffer.
-
Termination: The enzymatic reaction is terminated.
-
Separation: The product of the reaction, [3H]-AMP, is separated from the unreacted substrate, [3H]-cAMP, typically using anion-exchange resin beads.
-
Scintillation Counting: The amount of [3H]-AMP produced is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression.
Isolated Rat Trachea Contraction Assay
This ex vivo assay assesses the functional bronchospasmolytic activity of a compound.
-
Tissue Preparation: Tracheas are isolated from rats and cut into rings.
-
Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The tension of the rings is recorded using an isometric force transducer.
-
Contraction: The tracheal rings are contracted by adding a contractile agent, such as carbachol.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
-
Data Analysis: The relaxant effect of the compound is measured as the percentage reversal of the induced contraction. The pIC50 value is calculated from the concentration-response curve.
TNFα Release Inhibition Assay in hPBMCs
This in vitro assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNFα.
-
Cell Isolation: Human peripheral blood mononuclear cells (hPBMCs) are isolated from the blood of healthy donors.
-
Cell Culture: The hPBMCs are cultured in a suitable medium.
-
Stimulation and Treatment: The cells are pre-incubated with varying concentrations of the test compound before being stimulated with lipopolysaccharide (LPS) to induce TNFα release.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
TNFα Quantification: The concentration of TNFα in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of TNFα release is calculated for each concentration of the test compound, and the pIC50 value is determined.
Validating the Synergistic Effect of M3 Antagonism and PDE4 Inhibition with (Rac)-PDE4-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-PDE4-IN-4, a dual-action M3 antagonist and phosphodiesterase 4 (PDE4) inhibitor, with alternative therapeutic agents. The synergistic effect of combining M3 antagonism for bronchodilation and PDE4 inhibition for anti-inflammatory action presents a promising strategy for respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). This document outlines the experimental validation of this synergy, presenting comparative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Introduction to M3 Antagonism and PDE4 Inhibition Synergy
The therapeutic approach of combining muscarinic M3 receptor antagonists and PDE4 inhibitors is designed to address both bronchoconstriction and inflammation, the key pathological features of COPD.[1] M3 receptors, predominantly found on airway smooth muscle, mediate bronchoconstriction upon activation by acetylcholine.[2] Their antagonism leads to bronchodilation.[2] Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger with potent anti-inflammatory properties.[3] Inhibition of PDE4 increases intracellular cAMP levels, leading to the suppression of inflammatory cell activity and the release of pro-inflammatory mediators.[3][4]
The combination of these two mechanisms in a single molecule, such as this compound, offers the potential for a synergistic therapeutic effect, providing both immediate symptom relief through bronchodilation and long-term disease modification by controlling inflammation.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound compared to established single-target agents and another dual-pharmacology compound. This quantitative data allows for a direct comparison of their activity on the M3 receptor and PDE4 enzyme.
Table 1: In Vitro Potency of this compound and Comparator Compounds
| Compound | Target(s) | Potency (pIC50/IC50) | Notes |
| This compound | M3 Antagonist & PDE4 Inhibitor | pIC50 (M3) = 10.2 pIC50 (PDE4) = 8.8 | A diastereomeric mixture with high potency for both targets. |
| Tiotropium | M3 Antagonist | High affinity for M3 receptors | A long-acting muscarinic antagonist (LAMA) used in COPD treatment.[5][6][7][8] |
| Roflumilast | PDE4 Inhibitor | IC50 = 0.7 nM (PDE4B1), 0.2 nM (PDE4B2) | A selective oral PDE4 inhibitor approved for severe COPD.[1][3][4][9][10] |
| CHF-6001 | PDE4 Inhibitor | IC50 = 0.032 nM | A potent inhaled PDE4 inhibitor.[11][12][13][14] |
| Compound 92a | M3 Antagonist & PDE4 Inhibitor | Nanomolar affinity for M3 and PDE4 | A dual-pharmacology molecule with demonstrated in vivo efficacy.[15] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Protocols for Synergy Validation
Validating the synergistic effect of a dual-action compound like this compound requires a combination of in vitro and ex vivo assays to assess its individual activities and their combined effect.
M3 Receptor Antagonism: Isolated Tracheal Smooth Muscle Contraction Assay
This ex vivo assay evaluates the ability of a compound to inhibit bronchoconstriction induced by a muscarinic agonist.
Protocol:
-
Tissue Preparation: Tracheas are isolated from rats or guinea pigs and cut into rings.[13] These rings are then mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: A baseline tension is applied to the tracheal rings. Contraction is induced by adding a muscarinic agonist, such as acetylcholine or carbachol, to the organ bath in a cumulative concentration-response manner.
-
Antagonist Evaluation: The test compound, this compound or a comparator, is added to the bath at various concentrations prior to the addition of the muscarinic agonist.
-
Data Analysis: The contractile response is measured isometrically. The potency of the antagonist is determined by its ability to shift the concentration-response curve of the agonist to the right. The pA2 value is often calculated to quantify the antagonist's affinity for the receptor.
PDE4 Inhibition: TNF-α Release Assay
This in vitro assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
Protocol:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.
-
Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.
-
Inhibitor Treatment: The test compound, this compound or a comparator, is added to the cell culture at various concentrations prior to or concurrently with LPS stimulation.
-
TNF-α Quantification: After an incubation period (typically 18-24 hours), the cell supernatant is collected. The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of TNF-α release, is calculated to determine the compound's anti-inflammatory potency.
Synergy Validation: Checkerboard Assay and Combination Index (CI)
The checkerboard assay is a common method to assess the synergistic, additive, or antagonistic effects of two drug actions.
Protocol:
-
Assay Setup: A microplate is set up with serial dilutions of the M3 antagonist activity and the PDE4 inhibitor activity of this compound (or two separate compounds) along the x- and y-axes, respectively. This creates a matrix of different concentration combinations.
-
Biological Assay: A relevant cell-based assay is performed in each well of the microplate. For this context, an assay that reflects both bronchodilatory and anti-inflammatory effects would be ideal, though often a key downstream effect like inhibition of a specific inflammatory mediator is used.
-
Data Collection: The biological response (e.g., percent inhibition) is measured for each concentration combination.
-
Synergy Calculation: The Combination Index (CI) is calculated using the Chou-Talalay method. The CI provides a quantitative measure of the interaction between the two drug actions.
-
CI < 1 indicates synergy: The combined effect is greater than the sum of the individual effects.
-
CI = 1 indicates an additive effect: The combined effect is equal to the sum of the individual effects.
-
CI > 1 indicates antagonism: The combined effect is less than the sum of the individual effects.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for validating the synergistic effect of M3 antagonism and PDE4 inhibition.
Caption: M3 Receptor Signaling Pathway for Smooth Muscle Contraction.
Caption: PDE4 Signaling Pathway and Anti-inflammatory Effects.
Caption: Experimental Workflow for Validating Synergy.
Conclusion
The dual-action molecule this compound demonstrates high potency for both M3 receptor antagonism and PDE4 inhibition in vitro. This profile suggests a strong potential for a synergistic therapeutic effect, combining bronchodilation and anti-inflammatory actions in a single agent. The experimental protocols outlined in this guide provide a robust framework for validating this synergy and comparing the performance of this compound against other therapeutic alternatives. Further in vivo studies are warranted to confirm these promising in vitro findings and to fully elucidate the therapeutic potential of this novel compound in the treatment of respiratory diseases.
References
- 1. Dual M3 antagonists-PDE4 inhibitors. Part 2: Synthesis and SAR of 3-substituted azetidinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of M3 Antagonist-PDE4 Inhibitor Dual Pharmacology Molecules for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel PDE4 degraders with in vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First dual M3 antagonists-PDE4 inhibitors: synthesis and SAR of 4,6-diaminopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scireq.com [scireq.com]
- 7. Animal models: An essential tool to dissect the heterogeneity of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of M3 Antagonist-PDE4 Inhibitor (MAPI) Dual Pharmacology Molecules for the Treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 10. researchgate.net [researchgate.net]
- 11. Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase-4 inhibitor therapy for lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
(Rac)-PDE4-IN-4 selectivity profile against other phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of a representative phosphodiesterase 4 (PDE4) inhibitor against other PDE families. As specific experimental data for "(Rac)-PDE4-IN-4" is not publicly available, this guide utilizes data from Roflumilast , a well-characterized and potent PDE4 inhibitor, to illustrate the principles of selectivity profiling. The methodologies and signaling pathways described are broadly applicable to the characterization of novel PDE4 inhibitors.
Data Presentation: Inhibitor Selectivity Profile
The inhibitory activity of a compound against different enzymes is typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency. The selectivity of an inhibitor for its target (e.g., PDE4) over other enzymes (e.g., PDE1-3, 5-11) is a critical factor in drug development, as it can predict the potential for off-target side effects.
The table below summarizes the IC50 values for Roflumilast against various human phosphodiesterase families, demonstrating its high selectivity for PDE4.
| PDE Family | Substrate | Roflumilast IC50 (nM) | Selectivity (Fold vs. PDE4) |
| PDE4 | cAMP | 0.8 | - |
| PDE1 | CaM/cGMP | >10,000 | >12,500 |
| PDE2 | cGMP | >10,000 | >12,500 |
| PDE3 | cAMP | >10,000 | >12,500 |
| PDE5 | cGMP | 8,000 | 10,000 |
| PDE7 | cAMP | >200,000 | >250,000 |
| PDE8 | cAMP | >200,000 | >250,000 |
| PDE10 | cAMP/cGMP | >200,000 | >250,000 |
| PDE11 | cAMP/cGMP | 25,000 | 31,250 |
Data compiled from multiple sources.[1][2] IC50 values can vary slightly between different studies and assay conditions. The data clearly shows that Roflumilast is a highly potent and selective inhibitor of the PDE4 enzyme family, with minimal activity against other PDE families at therapeutic concentrations.
Experimental Protocols: Phosphodiesterase Activity Assay
Determining the IC50 values to generate a selectivity profile involves conducting enzymatic assays. A common and robust method is the two-step radioenzymatic assay.
Principle: This assay measures the activity of a PDE by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP) into its corresponding 5'-monophosphate (e.g., [³H]-5'-AMP). The resulting 5'-monophosphate is then converted to a radiolabeled nucleoside (e.g., [³H]-adenosine) by a 5'-nucleotidase. The charged substrate and product ([³H]-cAMP and [³H]-5'-AMP) are then separated from the uncharged nucleoside ([³H]-adenosine) using ion-exchange chromatography, and the amount of radioactivity in the nucleoside product is measured by liquid scintillation counting.
Materials:
-
Recombinant human PDE enzymes (PDE1-11)
-
[³H]-cAMP (or other relevant radiolabeled cyclic nucleotide)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., Roflumilast) dissolved in DMSO
-
Snake venom 5'-nucleotidase (from Crotalus atrox)
-
Ion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation fluid
-
Microplates and standard laboratory equipment
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, a specific concentration of the test inhibitor (or DMSO for control), and the recombinant PDE enzyme of interest.
-
Initiation: Start the reaction by adding the [³H]-cAMP substrate solution. The final reaction volume is typically 200-250 µL.[3]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Termination: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 1-2 minutes).[3]
-
Nucleotidase Digestion: After cooling, add snake venom 5'-nucleotidase to each well and incubate for an additional 10-15 minutes at 30°C. This converts the [³H]-5'-AMP to [³H]-adenosine.[3]
-
Separation: Apply the reaction mixture to an ion-exchange chromatography column. The negatively charged [³H]-cAMP and [³H]-5'-AMP will bind to the resin, while the uncharged [³H]-adenosine will pass through.[3]
-
Quantification: Collect the eluate containing [³H]-adenosine into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the PDE activity. To determine the IC50 value, plot the percentage of inhibition against a range of inhibitor concentrations and fit the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Workflow for a radioenzymatic PDE selectivity assay.
Caption: Simplified PDE4-mediated cAMP signaling pathway.
References
A Comparative Guide to the Cross-Reactivity of PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of phosphodiesterase 4 (PDE4) inhibitors, with a focus on the racemic compound Rolipram and its comparison with second-generation inhibitors, Roflumilast and Apremilast. The information presented is intended to assist researchers in selecting appropriate tools for their studies and to provide context for the development of novel PDE4-targeted therapeutics.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP, PDE4 regulates a multitude of cellular processes, particularly in inflammatory and immune cells.[1][2][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[1][3][4][5] This mechanism makes PDE4 an attractive therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[6][7] However, the PDE superfamily consists of 11 families, and cross-reactivity with other PDE families can lead to off-target effects. This guide examines the selectivity of key PDE4 inhibitors.
Comparative Cross-Reactivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Rolipram, Roflumilast, and Apremilast against various phosphodiesterase families. Lower IC50 values indicate higher potency.
| Phosphodiesterase Family | (Rac)-Rolipram IC50 (µM) | Roflumilast IC50 (nM) | Apremilast IC50 (nM) |
| PDE4 | ~1 | 0.84 (PDE4B), 0.68 (PDE4D) [8] | 74 [8] |
| PDE1 | >100 | >10,000 | >10,000 |
| PDE2 | >100 | >10,000 | >10,000 |
| PDE3 | >100 | >10,000 | >10,000 |
| PDE5 | >100 | >10,000 | >10,000 |
| PDE7 | Insensitive[9] | >10,000 | >10,000 |
Note: Data is compiled from various sources and experimental conditions may vary. The IC50 for Rolipram is a general approximation as it can vary between studies.
Signaling Pathway of PDE4 in Inflammation
The diagram below illustrates the central role of PDE4 in the inflammatory signaling cascade. Inhibition of PDE4 leads to an accumulation of cAMP, which activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates transcription factors such as NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-12, and IL-23.
Caption: PDE4 Inflammatory Signaling Pathway.
Experimental Protocols
In Vitro Phosphodiesterase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a test compound against a specific phosphodiesterase.
Objective: To measure the concentration-dependent inhibition of a specific PDE isoform by a test compound.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE4B, PDE4D)
-
cAMP or cGMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compound dissolved in DMSO
-
Positive control inhibitor (e.g., Rolipram)
-
Detection reagents (e.g., PDE-Glo™ Phosphodiesterase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, the appropriate PDE enzyme, and the test compound dilutions.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction according to the detection kit instructions.
-
Add the detection reagents to measure the amount of remaining cyclic nucleotide.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal curve.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the cross-reactivity of a PDE4 inhibitor.
Caption: PDE4 Inhibitor Cross-Reactivity Workflow.
Conclusion
The comparison of (Rac)-Rolipram with the second-generation PDE4 inhibitors Roflumilast and Apremilast highlights the evolution of PDE4-targeted therapies towards increased selectivity. While Rolipram is a potent PDE4 inhibitor, its therapeutic use has been limited by side effects, partly attributed to its broader activity profile and lack of isoform selectivity. Roflumilast and Apremilast exhibit high selectivity for the PDE4 family over other PDE families, which is believed to contribute to their improved therapeutic index. This guide provides essential data and methodologies for researchers working on the characterization and development of novel PDE4 inhibitors, emphasizing the importance of comprehensive cross-reactivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. ABCD of the phosphodiesterase family: interaction and differential activity in COPD - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Apremilast vs. Roflumilast in Psoriasis Models
In the landscape of psoriasis therapeutics, phosphodiesterase 4 (PDE4) inhibitors have emerged as a significant class of oral and topical treatments. This guide provides a detailed comparative analysis of two prominent PDE4 inhibitors, Apremilast and Roflumilast, focusing on their performance in preclinical psoriasis models. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and development in dermatology.
While the initial focus of this guide was to compare (Rac)-PDE4-IN-4 with Apremilast, a comprehensive literature search revealed no available data for this compound in the context of psoriasis or skin inflammation models. The existing research on this compound is primarily centered on its potential application in pulmonary diseases. Therefore, to provide a valuable and data-driven comparison, this guide has been pivoted to benchmark Apremilast against another well-characterized and clinically relevant PDE4 inhibitor, Roflumilast, for which extensive data in psoriasis models exists.
Mechanism of Action: A Shared Pathway to Inflammation Control
Psoriasis is a chronic inflammatory skin condition driven by a dysregulated immune response, leading to hyperproliferation of keratinocytes.[1] The inflammatory cascade in psoriasis involves a host of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23.[1] Both Apremilast and Roflumilast target phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn modulates the expression of inflammatory mediators.[3] This leads to a downstream reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, such as IL-10, thereby mitigating the inflammatory processes central to psoriasis.[1][3]
In Vitro Performance: A Quantitative Comparison
The inhibitory activity of Apremilast and Roflumilast against various PDE4 isoforms has been characterized in numerous studies. Roflumilast generally exhibits higher potency with lower IC50 values across most PDE4 subtypes compared to Apremilast.
| Compound | PDE4A1 (IC50, nM) | PDE4A4 (IC50, nM) | PDE4B1 (IC50, nM) | PDE4B2 (IC50, nM) | PDE4C1 (IC50, nM) | PDE4C2 (IC50, nM) | PDE4D2 (IC50, nM) | PDE4D3 (IC50, nM) |
| Apremilast | ~20[4] | ~20[4] | ~49[4] | ~49[4] | - | ~50[4] | ~10-100[5] | ~30[4] |
| Roflumilast | 0.7[6] | 0.9[6] | 0.7[6] | 0.2[6] | 3[6] | 4.3[6] | 0.68[7] | - |
In cellular assays, both compounds effectively inhibit the production of pro-inflammatory cytokines from various cell types implicated in psoriasis pathogenesis.
| Cell Type | Stimulus | Cytokine Inhibited | Apremilast (IC50) | Roflumilast (IC50) |
| Human PBMCs | LPS | TNF-α | ~7.7 nM[8] | - |
| Human Monocytes | LPS | TNF-α | 55 nM[8] | - |
| CD4+ T cells | - | Proliferation | - | 7 nM (IC30)[6] |
| Human Keratinocytes | UVB | TNF-α | Inhibition at 0.1 µM[4] | - |
In Vivo Efficacy in Psoriasis Models
The therapeutic potential of Apremilast and Roflumilast has been evaluated in established mouse models of psoriasis, primarily the imiquimod (IMQ)-induced and the IL-23-induced models. These models recapitulate key features of human psoriasis, including skin inflammation, epidermal thickening (acanthosis), and scaling.
Imiquimod (IMQ)-Induced Psoriasis Model
In this model, daily topical application of imiquimod, a Toll-like receptor 7/8 agonist, induces a psoriasis-like skin inflammation.[9]
| Treatment | Administration | Key Findings | Reference |
| Apremilast Gel | Topical | Reduction in pro-inflammatory cytokines (IL-8, IL-17A, IL-17F, and IL-23).[10][11] | [10][11] |
| Roflumilast Nanoemulgel | Topical | Significant reduction in IL-17, IL-22, IL-23, and TNF-α; reduced psoriatic lesions.[12] | [12] |
IL-23-Induced Psoriasis Model
Intradermal injection of IL-23 is another common method to induce a psoriasis-like phenotype, driven by the IL-23/IL-17 axis.[13]
| Treatment | Administration | Key Findings | Reference |
| Apremilast | Oral | Reduces epidermal thickness and inflammation markers.[4] | [4] |
| Roflumilast | Oral | Significantly reduced ear thickness and ameliorated disease development.[2][14] | [2][14] |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
Protocol:
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.[9][15]
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and/or ear for 5-7 consecutive days.[15]
-
Treatment: Test compounds (Apremilast or Roflumilast) can be administered orally, topically, or via other routes, either prophylactically or therapeutically.
-
Assessment: Disease severity is monitored daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness.[16] Ear thickness is also measured using a caliper.
-
Endpoint Analysis: At the end of the study, skin biopsies are collected for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.[9] Skin homogenates can be used for cytokine protein and mRNA level analysis.
IL-23-Induced Psoriasis Mouse Model
Protocol:
-
Animal Model: C57BL/6 mice are typically used.[17]
-
Induction: Recombinant murine IL-23 is injected intradermally into the ear, often daily or every other day for a period of 4 to 16 days.[13][17]
-
Treatment: Test compounds are administered systemically or topically during the induction period.
-
Assessment: The primary readout is the change in ear thickness measured by a caliper. Visual scoring of erythema and scaling can also be performed.[17]
-
Endpoint Analysis: Ear tissue is collected for histological examination of epidermal and dermal thickness.[13] Cytokine levels (e.g., IL-17, IL-22) in ear homogenates are quantified.[17]
Conclusion
Both Apremilast and Roflumilast have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models of psoriasis. The available data suggests that Roflumilast is a more potent inhibitor of PDE4 isoforms in biochemical assays. In preclinical animal models, both compounds effectively reduce psoriasis-like symptoms, underscoring the therapeutic potential of PDE4 inhibition in this disease. This comparative guide provides a foundation for researchers to design and interpret further studies aimed at developing novel and improved treatments for psoriasis. The detailed protocols and signaling pathway diagrams serve as a practical resource for the scientific community engaged in dermatological research.
References
- 1. The effect of apremilast therapy on skin cytokine levels in patients with psoriasis | Russian Open Medical Journal [romj.org]
- 2. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 3. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. Efficacy of Apremilast Gels in Mouse Model of Imiquimod-Induced Psoriasis Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Apremilast Gels in Mouse Model of Imiquimod-Induced Psoriasis Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amelioration of imiquimod-induced psoriasis in the mice model by topical delivery of phosphodiesterase 4 inhibitor roflumilast incorporated nanoemulgel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. imavita.com [imavita.com]
- 14. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-PDE4-IN-4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of (Rac)-PDE4-IN-4, a phosphodiesterase 4 (PDE4) inhibitor used in pulmonary disease research. Adherence to these guidelines is paramount to ensure a safe laboratory environment and compliance with regulatory standards.
Hazard Profile and Safety Data
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The following table summarizes the key hazard information derived from the Material Safety Data Sheet (MSDS) for the closely related compound, PDE4-IN-4.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. [1] |
Experimental Workflow for Disposal
Currently, there is no specific, validated experimental protocol for the neutralization or deactivation of this compound. Therefore, the primary and mandatory disposal route is through a licensed hazardous waste disposal company. The following workflow outlines the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling (Rac)-PDE4-IN-4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (Rac)-PDE4-IN-4, a diastereomeric mixture of a potent M3 antagonist and PDE4 inhibitor.
This compound is utilized in inhalation studies related to pulmonary diseases[1]. Adherence to proper safety protocols is crucial when working with this compound, which is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[2].
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE and handling procedures.
| Area of Protection | Equipment/Procedure | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols. Ensure that eyewash stations are readily accessible[2]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat. | Prevents skin contact. Wash skin thoroughly after handling. Remove contaminated clothing promptly[2][3]. |
| Respiratory Protection | Use in a well-ventilated area with appropriate exhaust ventilation, such as a fume hood. | Avoids inhalation of dust and aerosols[2]. |
| General Handling | Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion[2]. |
Storage and Disposal Protocols
Proper storage and disposal are critical to maintaining the stability of the compound and protecting the environment.
| Procedure | Guidelines | Key Considerations |
| Storage | Store the powder form at -20°C and in solvent at -80°C. Keep the container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources[1][2]. | Incompatible with strong acids/alkalis and strong oxidizing/reducing agents[2]. |
| Disposal | Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment and collect any spillage[2]. | Due to its high aquatic toxicity, it is crucial to prevent it from entering waterways. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[2]. |
| Skin Contact | Rinse the skin thoroughly with plenty of water and remove contaminated clothing. Seek medical advice[2]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical help[2]. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician for guidance[2]. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
